NP-5497-KA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H39Cl3N4O2 |
|---|---|
分子量 |
546.0 g/mol |
IUPAC名 |
(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride |
InChI |
InChI=1S/C26H36N4O2.3ClH/c1-19-16-27-30(17-19)13-12-28-9-6-25-7-11-29(18-20-2-3-20)24(26(25,32)8-10-28)14-21-4-5-22(31)15-23(21)25;;;/h4-5,15-17,20,24,31-32H,2-3,6-14,18H2,1H3;3*1H/t24-,25+,26-;;;/m1.../s1 |
InChIキー |
WSTGETGBQZPLRS-CJOCRJRBSA-N |
異性体SMILES |
CC1=CN(N=C1)CCN2CC[C@@]34CCN([C@@H]([C@@]3(CC2)O)CC5=C4C=C(C=C5)O)CC6CC6.Cl.Cl.Cl |
正規SMILES |
CC1=CN(N=C1)CCN2CCC34CCN(C(C3(CC2)O)CC5=C4C=C(C=C5)O)CC6CC6.Cl.Cl.Cl |
製品の起源 |
United States |
Foundational & Exploratory
NP-5497-KA: A Deep Dive into the Mechanism of a Novel κ-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for NP-5497-KA, a novel and highly selective κ-opioid receptor (KOP) agonist. The information presented herein is synthesized from preclinical research and is intended to inform further investigation and development of this compound for potential therapeutic applications, particularly in the context of opioid use disorder.
Core Mechanism of Action: Selective KOP Agonism
This compound is an azepane-derived ligand that functions as a potent and selective full agonist at the κ-opioid receptor.[1][2][3] Its primary mechanism of action involves the activation of KOP, a G protein-coupled receptor, which subsequently inhibits the production of 3',5'-cyclic adenosine monophosphate (cAMP).[1][2] This targeted engagement of the KOP signaling pathway underlies its observed pharmacological effects.
Signaling Pathway
The binding of this compound to the κ-opioid receptor initiates a conformational change in the receptor, leading to the activation of an associated inhibitory G protein (Gi/o). The activated G protein, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This reduction in cAMP modulates downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release.
Quantitative Pharmacological Profile
In vitro studies have demonstrated the high potency and selectivity of this compound for the κ-opioid receptor compared to other opioid receptors.
| Parameter | This compound | Nalfurafine | Reference Compound |
| KOP Agonist Activity (cAMP Assay) | |||
| EC50 (nM) | 0.014 | - | U-69,593 ( potency was 1600-fold lower) |
| Emax (%) | 97 (Full Agonist) | - | - |
| Receptor Selectivity (vs. KOP) | |||
| μ-Opioid Receptor (MOP) | ~1000-fold | 65-fold | - |
| δ-Opioid Receptor (DOP) | ~100-fold | - | - |
| Activity at Other Opioid Receptors | |||
| MOP | Partial Agonist (Emax: 33%) | Partial Agonist (Emax: 64%) | DAMGO (Full Agonist) |
| DOP | Full Agonist (Emax: 87%) | Partial Agonist (Emax: 45%) | SNC80 (Full Agonist) |
Preclinical Efficacy in Opioid Reward-Related Behavior
This compound has shown significant efficacy in attenuating the rewarding effects of morphine in preclinical models, suggesting its potential as a therapeutic for opioid use disorder.
Conditioned Place Preference (CPP)
Oral administration of this compound dose-dependently suppressed morphine-induced conditioned place preference in mice.[1][2] The effect of a 10 mg/kg oral dose of this compound was comparable to that of a 10 µg/kg intraperitoneal injection of nalfurafine.[1][2]
Motor Function Assessment
Notably, unlike nalfurafine, which impaired motor coordination at a dose of 10 µg/kg, this compound did not show any significant effects on rotarod performance at a dose of 10 mg/kg.[1][2][3] This suggests a potentially favorable side-effect profile with respect to motor function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
cAMP Assay
This assay was performed to determine the in vitro agonist activity of this compound at the κ-opioid receptor.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human κ-opioid receptor were cultured in appropriate media.
-
Cell Seeding: Cells were seeded into 96-well plates and allowed to adhere overnight.
-
Drug Incubation: The culture medium was replaced with a solution containing various concentrations of this compound or a reference agonist.
-
Stimulation: Following a pre-incubation period, forskolin was added to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: The reaction was stopped, and the cells were lysed. The intracellular cAMP concentration was then quantified using a commercially available competitive immunoassay kit.
-
Data Analysis: Dose-response curves were generated, and the EC50 (half-maximal effective concentration) and Emax (maximum effect) values were calculated to determine the potency and efficacy of the compound.
Conditioned Place Preference (CPP) Test
The CPP test was used to assess the rewarding or aversive properties of this compound and its effect on morphine-induced reward.
Protocol:
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Pre-Conditioning: On day 1, mice were allowed to freely explore both chambers for a set period to establish baseline preference.
-
Conditioning: Over several days, mice received an injection of morphine and were confined to one chamber, and on alternate days, they received a vehicle injection and were confined to the other chamber.
-
Treatment: Prior to each morphine conditioning session, a separate group of mice was orally administered this compound or a vehicle.
-
Post-Conditioning Test: Following the conditioning phase, mice were again allowed to freely explore both chambers, and the time spent in each chamber was recorded.
-
Data Analysis: A significant increase in time spent in the morphine-paired chamber after conditioning is indicative of a conditioned place preference. The effect of this compound was determined by its ability to block this preference.
Rotarod Test
This test was employed to evaluate the effect of this compound on motor coordination and balance.
Protocol:
-
Apparatus: A rotating rod apparatus (rotarod).
-
Training: Mice were trained to walk on the rotarod at a constant speed for a set duration.
-
Baseline Measurement: The latency to fall from the rotarod was recorded for each mouse before drug administration.
-
Drug Administration: Mice were administered either this compound orally or nalfurafine intraperitoneally.
-
Testing: At various time points after drug administration, mice were placed back on the rotarod, which was set to accelerate, and the latency to fall was recorded.
-
Data Analysis: The post-drug latencies were compared to the baseline latencies to determine if the drug impaired motor coordination.
Conclusion
This compound is a novel, potent, and highly selective κ-opioid receptor full agonist.[1][2][3] Its mechanism of action, centered on the inhibition of the cAMP pathway through KOP activation, has been demonstrated to effectively counteract morphine-induced rewarding behaviors in preclinical models without inducing motor impairment.[1][2][3] These findings underscore the potential of this compound as a promising therapeutic candidate for the treatment of opioid use disorder. Further research is warranted to explore its full pharmacological profile, including potential for biased agonism, and to evaluate its safety and efficacy in more advanced preclinical and clinical settings.
References
- 1. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NP-5497-KA: A Novel Selective κ-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP-5497-KA is a novel, orally active, and highly selective κ-opioid receptor (KOP) agonist that has demonstrated significant potential in preclinical models for the treatment of opioid use disorder.[1][2] Developed by Nippon Chemiphar Co., Ltd., this azepane-derived ligand shows a remarkable selectivity for the KOP over the μ-opioid receptor (MOP), suggesting a favorable side-effect profile compared to less selective KOP agonists.[3][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and an analysis of its mechanism of action.
Introduction: The Role of the κ-Opioid Receptor in Addiction
The opioid system, comprising receptors such as MOP, KOP, and δ-opioid receptor (DOP), is a critical regulator of pain, mood, and reward.[1] While MOP agonists are potent analgesics, their activation is also associated with euphoria, respiratory depression, and a high potential for addiction.[1] In contrast, the KOP system is often considered to have effects that oppose the MOP system, including the mediation of dysphoria and the attenuation of reward-related behaviors.[1][2] This has made the KOP a promising therapeutic target for the treatment of substance use disorders.[1][3][2]
This compound has emerged as a promising candidate in this area due to its high selectivity for the KOP, potentially offering a therapeutic intervention for opioid addiction with a reduced risk of the adverse effects associated with MOP activation or less selective KOP agonism.[1][3][2]
Discovery and Synthesis
This compound is an azepane-derived ligand synthesized by Nippon Chemiphar Co., Ltd. While the specific synthetic route for this compound is not publicly disclosed in the primary research literature, a recent patent application from Nippon Chemiphar describes the synthesis of novel morphinan derivatives as KOP agonists. It is plausible that a similar synthetic strategy was employed for this compound.
Representative Synthesis of Azepane-Derived KOP Agonists:
The synthesis of azepane-containing molecules often involves multi-step sequences. A general, representative workflow for the synthesis of a substituted azepane scaffold is depicted below. This is a hypothetical pathway based on common organic synthesis methodologies for similar structures and is not the confirmed synthesis of this compound.
References
NP-5497-KA: A Technical Overview of its Interaction with Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding and functional characteristics of NP-5497-KA, a novel and selective kappa-opioid receptor (KOP) agonist. The document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Data Summary
This compound has been identified as a potent and selective full agonist at the kappa-opioid receptor. While direct binding affinity values (Ki or IC50) for this compound at the mu (μ), delta (δ), and kappa (κ) opioid receptors are not publicly available in the reviewed literature, functional assay data provides significant insight into its potency and selectivity.
The primary measure of its activity comes from a 3′,5′-cyclic adenosine monophosphate (cAMP) inhibition assay, which demonstrates its high potency and efficacy at the KOP.[1] A key study reports that this compound exhibits a 1000-fold higher selectivity for the KOP over the μ-opioid receptor (MOP).[1]
The available functional data is presented in the table below.
| Receptor | Assay Type | Parameter | Value | Efficacy (Emax) |
| Kappa (κ) | cAMP Inhibition | EC50 | 0.014 nM | 97% |
| Mu (μ) | cAMP Inhibition | - | >1000-fold less potent than at κ | Not specified |
| Delta (δ) | cAMP Inhibition | - | Not specified | Not specified |
Note: The selectivity for the kappa-opioid receptor over the mu-opioid receptor is based on functional assay data. Specific binding affinity constants (Ki) were not found in the available literature.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, this section outlines standardized and widely accepted methodologies for the key experiments cited: radioligand competition binding assays for determining binding affinity and cAMP functional assays for assessing agonist activity.
Radioligand Competition Binding Assay (General Protocol)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the μ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes expressing the human μ, δ, or κ opioid receptor (e.g., from CHO or HEK293 cells).
-
Radioligands:
-
For μ-opioid receptor: [³H]-DAMGO
-
For δ-opioid receptor: [³H]-Naltrindole
-
For κ-opioid receptor: [³H]-U69,593
-
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In a series of tubes, incubate the receptor-containing membranes with a fixed concentration of the respective radioligand and varying concentrations of this compound.
-
Control Groups:
-
Total Binding: Incubate membranes with only the radioligand.
-
Non-specific Binding: Incubate membranes with the radioligand and a high concentration of a non-radiolabeled antagonist.
-
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
cAMP Inhibition Functional Assay (General Protocol)
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a second messenger whose synthesis is negatively regulated by Gi/o-coupled receptors like the opioid receptors.
Objective: To determine the EC50 and Emax of this compound for the inhibition of cAMP production mediated by the κ, μ, and δ opioid receptors.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the opioid receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound.
-
Luminescence Plate Reader.
Procedure:
-
Cell Plating: Plate the cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cell plates.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Signal Detection: After a further incubation period, measure the luminescence, which is inversely proportional to the cAMP concentration.
-
Data Analysis:
-
Normalize the data to the response of forskolin alone (0% inhibition) and a maximally effective concentration of a known full agonist (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal effect) and the Emax (the maximal effect).
-
Workflow Diagram:
Signaling Pathways
Upon binding of this compound, the kappa-opioid receptor initiates intracellular signaling cascades primarily through two main pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
G-Protein-Dependent Signaling
This is the canonical signaling pathway for opioid receptors. Activation of the KOP by an agonist like this compound leads to the activation of inhibitory G-proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The dissociation of the G-protein βγ subunits can also modulate various downstream effectors, including G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[2][3]
β-Arrestin-Dependent Signaling
Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOP. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization and internalization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
NP-5497-KA: A Technical Guide to its Functional Activity at the Kappa Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the functional activity of NP-5497-KA, a novel and selective agonist for the kappa opioid receptor (KOP). This document summarizes the currently available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development efforts.
Core Functional Activity: Potent and Selective KOP Agonism
This compound has been identified as a potent and highly selective full agonist at the kappa opioid receptor.[1][2] Its functional activity has been primarily characterized through in vitro 3′,5′-cyclic adenosine monophosphate (cAMP) inhibition assays.
Quantitative Data Summary
The following tables summarize the in vitro functional potency and efficacy of this compound in comparison to other known KOP agonists, nalfurafine and U-69,593.[1][2] Data for GTPγS binding and β-arrestin recruitment assays for this compound are not publicly available at this time.
Table 1: Functional Potency (EC50) of this compound and Reference Compounds at Opioid Receptors
| Compound | KOP (nM) | MOP (nM) | DOP (nM) |
| This compound | 0.014 | >1000 | >100 |
| Nalfurafine | 1.26 | 81.9 | >1000 |
| U-69,593 | 22.4 | >1000 | >1000 |
Table 2: Functional Efficacy (Emax) of this compound and Reference Compounds at Opioid Receptors
| Compound | KOP (%) | MOP (%) | DOP (%) |
| This compound | 97 | 33 (partial agonist) | 100 (full agonist) |
| Nalfurafine | 100 | 64 (partial agonist) | Not Reported |
| U-69,593 | 100 | Not Reported | Not Reported |
Table 3: Selectivity of this compound
| Selectivity Ratio | Value |
| KOP vs. MOP | ~1000-fold |
| KOP vs. DOP | ~100-fold |
Signaling Pathways
Activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound primarily initiates a signaling cascade through the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels. The receptor can also potentially engage the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.
Experimental Protocols
This section provides detailed methodologies for key in vitro functional assays relevant to the characterization of this compound at the KOP.
cAMP Inhibition Assay
This protocol is based on the methodology used to characterize this compound.[1][2]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting forskolin-stimulated cAMP production in cells expressing the kappa opioid receptor.
Materials:
-
CHO-K1 cells stably expressing the human kappa opioid receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and reference agonists (e.g., nalfurafine, U-69,593).
-
Forskolin.
-
cAMP detection kit (e.g., HTRF or LANCE).
-
384-well white, solid-bottom assay plates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).
Procedure:
-
Cell Preparation: Culture CHO-K1 cells expressing the KOP to ~80-90% confluency. On the day of the assay, detach the cells and resuspend in assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of cell suspension to each well of the 384-well plate.
-
Add 2.5 µL of the compound dilutions to the respective wells.
-
Add 2.5 µL of forskolin solution to all wells except the basal control. The final concentration of forskolin should be predetermined to elicit a submaximal cAMP response.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations. Normalize the data to the forskolin-only control (100%) and basal control (0%). Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
[³⁵S]GTPγS Binding Assay (General Protocol)
Objective: To measure the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the KOP, as a measure of G-protein activation.
Materials:
-
Cell membranes prepared from cells or tissues expressing the KOP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
[³⁵S]GTPγS.
-
GDP.
-
This compound and reference agonists.
-
Unlabeled GTPγS (for non-specific binding determination).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane suspension (10-20 µg protein/well).
-
GDP (final concentration ~10 µM).
-
Serial dilutions of this compound or reference agonists.
-
Assay buffer.
-
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to determine EC50 and Emax values.
β-Arrestin Recruitment Assay (General Protocol)
Objective: To quantify the recruitment of β-arrestin to the KOP upon agonist stimulation by this compound.
Materials:
-
Cells co-expressing KOP and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Assay medium (e.g., serum-free medium).
-
This compound and reference agonists.
-
Nuclear stain (e.g., Hoechst).
-
High-content imaging system or plate reader for BRET/FRET or enzyme complementation assays.
-
Assay plates (e.g., 96- or 384-well, black-walled, clear-bottom for imaging).
Procedure:
-
Cell Plating: Plate the cells in the assay plates and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with assay medium containing serial dilutions of this compound or reference agonists.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-90 minutes).
-
Staining (for imaging assays): Add a nuclear stain to label the cell nuclei.
-
Signal Detection:
-
Imaging: Acquire images using a high-content imaging system.
-
BRET/FRET/Enzyme Complementation: Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Imaging: Quantify the translocation of the β-arrestin-GFP from the cytoplasm to the membrane-bound receptor.
-
Other assays: Analyze the change in the BRET/FRET ratio or luminescent/fluorescent signal.
-
Plot the response against the logarithm of the agonist concentration and fit the data to determine EC50 and Emax values.
-
References
Technical Guide: NP-5497-KA cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cyclic adenosine monophosphate (cAMP) assay results for NP-5497-KA, a novel, selective κ-opioid receptor (KOP) agonist. This document details the quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development.
Introduction
This compound is a potent and selective agonist for the κ-opioid receptor (KOP), a G-protein coupled receptor (GPCR) involved in various physiological processes, including analgesia, mood regulation, and addiction.[1][2] The activation of KOP by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay is crucial for characterizing the potency and efficacy of novel KOP agonists like this compound.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological profile of this compound in a cAMP assay, comparing its activity at the κ-opioid receptor (KOP) with its activity at the µ-opioid receptor (MOP) and δ-opioid receptor (DOP). The data is derived from studies by Ide et al. (2023).[1][2]
Table 1: Agonist Activity of this compound at Opioid Receptors
| Receptor | EC50 (nM) | Emax (% of control agonist) |
| KOP | 0.014 | 97% |
| MOP | 14 | 33% (partial agonist) |
| DOP | 1.4 | 87% |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
Table 2: Comparative Potency and Selectivity of KOP Agonists
| Compound | KOP EC50 (nM) | MOP EC50 (nM) | KOP/MOP Selectivity Ratio |
| This compound | 0.014 | 14 | ~1000-fold |
| Nalfurafine | 1.3 | 84 | ~65-fold |
| U-69,593 | 2.2 | >10,000 | >4500-fold |
Experimental Protocols
This section outlines a representative methodology for a competitive cAMP assay used to evaluate the activity of this compound on cells expressing the κ-opioid receptor. This protocol is based on established methods for assessing Gi-coupled GPCR activity.
Cell Culture and Preparation
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human κ-opioid receptor (e.g., CHO-OP2 cell line).
-
Culture Medium: Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 5 µg/mL blasticidin).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: For the assay, cells are harvested using a non-enzymatic cell dissociation solution (e.g., PBS with 0.5 mM EDTA), washed with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS), and then resuspended in a stimulation buffer.
cAMP Assay Procedure (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted for a 384-well plate format.
-
Cell Plating: Dispense the cell suspension into a 384-well white opaque microplate at an optimized density (e.g., 3,000-6,000 cells/well).
-
Compound Addition: Add varying concentrations of this compound or reference compounds to the wells. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.
-
Forskolin Stimulation: To measure the inhibition of cAMP production (characteristic of Gi-coupled receptors), stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. The optimal forskolin concentration should be predetermined to be around its EC80.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for compound interaction and cAMP production.
-
Cell Lysis and Detection: Add a lysis buffer containing the HTRF detection reagents (typically a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody).
-
Second Incubation: Incubate the plate for a further 60 minutes at room temperature to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm). The ratio of these signals is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The HTRF ratio is used to calculate the intracellular cAMP concentration based on a standard curve. Dose-response curves are then generated using non-linear regression to determine the EC50 and Emax values.
Signaling Pathways and Workflows
K-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the κ-opioid receptor, leading to the inhibition of cAMP production.
Caption: KOP signaling pathway leading to cAMP inhibition.
Experimental Workflow for cAMP Assay
This diagram outlines the key steps in the cAMP assay workflow.
Caption: Experimental workflow for the HTRF cAMP assay.
Conclusion
The cAMP assay results demonstrate that this compound is a highly potent and selective full agonist of the κ-opioid receptor, with significantly greater selectivity for KOP over MOP compared to the reference compound nalfurafine.[1][2] Its ability to robustly inhibit adenylyl cyclase activity, as measured by the reduction in cAMP levels, confirms its mechanism of action and supports its further investigation as a potential therapeutic agent. The provided methodologies and diagrams serve as a comprehensive resource for researchers working on the characterization of KOP agonists.
References
The Structure-Activity Relationship of NP-5497-KA: A Novel and Highly Selective κ-Opioid Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NP-5497-KA is a novel, orally active azepane-derived ligand that acts as a highly selective and potent full agonist of the κ-opioid receptor (KOR).[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing from available data and the broader context of KOR agonist design. The document details the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and in vivo effects. Furthermore, it outlines the experimental protocols for key assays used in its characterization and presents a visualization of the KOR signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of selective KOR agonists.
Introduction
The κ-opioid receptor (KOR) has emerged as a promising therapeutic target for a range of human disorders, including pain, depression, anxiety, and substance use disorders.[1][2][3] Unlike μ-opioid receptor (MOR) agonists, which are associated with significant side effects such as respiratory depression, addiction, and tolerance, KOR agonists offer a different pharmacological profile.[1] However, the clinical development of KOR agonists has been hampered by side effects like dysphoria, sedation, and psychotomimetic effects.[1] Consequently, there is a significant need for the development of novel KOR agonists with improved selectivity and a more favorable side-effect profile.
This compound is a recently identified KOR agonist that has demonstrated remarkable selectivity and potency, making it a promising candidate for further investigation.[1][2] This guide aims to consolidate the current knowledge on this compound, with a focus on its structure-activity relationship, to facilitate future research and development efforts.
Pharmacological Profile of this compound
This compound is a potent and selective KOR agonist. In vitro studies have shown that it has a high affinity for the KOR and acts as a full agonist in functional assays.[1][2]
Receptor Binding and Functional Activity
The quantitative pharmacological data for this compound are summarized in the table below, with comparative data for the known KOR agonist nalfurafine.
| Parameter | This compound | Nalfurafine | Reference Compound (Agonist) | Receptor |
| Potency (EC50, nM) | 0.014[2] | - | - | KOR |
| Efficacy (Emax, %) | 97[2] | - | - | KOR |
| Selectivity (KOR/MOR) | ~1000-fold[1][2] | 65-fold[1][2] | - | - |
| Selectivity (KOR/DOR) | ~100-fold[1] | - | - | - |
| MOP Activity | Partial Agonist (33% of DAMGO)[1] | Partial Agonist (64% of DAMGO)[1] | DAMGO | MOP |
| DOP Activity | Full Agonist (87% of SNC80)[1] | Partial Agonist (45% of SNC80)[1] | SNC80 | DOP |
EC50: Half-maximal effective concentration; Emax: Maximum effect; KOR: κ-opioid receptor; MOR: μ-opioid receptor; DOR: δ-opioid receptor; DAMGO: [D-Ala2, N-MePhe4, Gly-ol]-enkephalin; SNC80: (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide.
In Vivo Pharmacology
In preclinical animal models, this compound has demonstrated promising therapeutic effects. Oral administration of this compound dose-dependently suppressed morphine-induced conditioned place preference in mice, suggesting its potential in treating opioid use disorder.[1][2] Notably, at effective doses, this compound did not impair motor coordination in the rotarod test, a common side effect of other KOR agonists like nalfurafine.[1][2][3]
Structure-Activity Relationship (SAR) of this compound
While a detailed SAR study involving systematic structural modifications of this compound has not yet been published, some inferences can be drawn from its known high potency and selectivity, as well as from the broader SAR of other KOR agonists.
The chemical structure of this compound, being an azepane-derived ligand, suggests that the seven-membered ring system plays a crucial role in its interaction with the KOR. The specific substituents on the azepane ring are likely responsible for its high affinity and selectivity. The arylacetamide moiety present in many KOR agonists is a key pharmacophore, and the specific nature and substitution pattern of the aromatic ring in this compound are critical for its potent agonistic activity.
Further research is needed to elucidate the precise structural determinants of this compound's remarkable pharmacological profile. This would involve the synthesis and evaluation of a series of analogs with systematic modifications to the azepane ring, the linker, and the aromatic moiety.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
cAMP Assay for KOR Functional Activity
This protocol is based on the principle that KOR is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human κ-opioid receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
This compound and reference compounds.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Cell Culture: Culture the cells to 80-90% confluency.
-
Cell Plating: Seed the cells into 96- or 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Assay: a. Remove the culture medium from the wells and wash with assay buffer. b. Add assay buffer containing a fixed concentration of forskolin to all wells to stimulate cAMP production. c. Immediately add the different concentrations of this compound or reference compounds to the respective wells. d. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conditioned Place Preference (CPP) Test
The CPP test is a behavioral paradigm used to assess the rewarding or aversive properties of a drug.
Apparatus:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Habituation (Day 1): Allow the mice to freely explore all three chambers of the apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one of the chambers.
-
Conditioning (Days 2-7): a. On alternate days, administer the vehicle and confine the mouse to one of the outer chambers for a set period (e.g., 30 minutes). b. On the other alternate days, administer morphine (the unconditioned stimulus) and confine the mouse to the other outer chamber for the same duration. c. In the test group, administer this compound orally prior to the morphine injection.
-
Test Day (Day 8): Place the mouse in the central chamber with free access to all three chambers and record the time spent in each chamber over a set period (e.g., 15 minutes).
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect. A suppression of this preference by this compound indicates its potential to block the rewarding effects of morphine.
Rotarod Test
The rotarod test is used to assess motor coordination and balance.
Apparatus:
-
An accelerating rotarod apparatus.
Procedure:
-
Training (Optional): Acclimate the mice to the rotarod by placing them on the rotating rod at a low, constant speed for a few minutes.
-
Testing: a. Administer this compound or vehicle orally. b. At a specified time after drug administration, place the mouse on the rotarod, which is set to accelerate from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes). c. Record the latency to fall from the rod.
-
Data Analysis: A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates impaired motor coordination.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway of the κ-opioid receptor and a typical experimental workflow for evaluating a novel KOR agonist.
Caption: κ-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a novel and highly promising κ-opioid receptor agonist with a pharmacological profile that suggests it may have therapeutic potential with fewer side effects than existing KOR agonists.[1][2][3] Its high selectivity for the KOR over other opioid receptors, coupled with its efficacy in preclinical models of opioid use disorder without inducing motor impairment, makes it an exciting candidate for further development.[1][2] While detailed structure-activity relationship studies are still needed to fully understand the molecular basis of its activity, the information presented in this guide provides a solid foundation for future research in this area. The continued investigation of this compound and related compounds could lead to the development of novel therapeutics for a variety of neurological and psychiatric disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scholarly Article or Book Chapter | Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists | ID: vd66w9064 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Structure-activity relationship studies of functionally selective kappa opioid receptor agonists that modulate ERK 1/2 phosphorylation while preserving G protein over βarrestin2 signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
NP-5497-KA: A Novel Selective Kappa-Opioid Receptor Agonist for Opioid Use Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the preclinical data and potential therapeutic applications of NP-5497-KA, a novel and highly selective kappa-opioid receptor (KOP) agonist. The information presented is intended for researchers, scientists, and professionals involved in the development of new therapeutics for substance use disorders.
Introduction
Opioid addiction remains a significant global health crisis, necessitating the development of novel therapeutic interventions. The kappa-opioid receptor (KOP) has emerged as a promising molecular target for treating various human disorders, including pain, depression, anxiety, and drug addiction.[1][2][3] this compound is a novel azepane-derived ligand that has been identified as a potent and selective KOP agonist.[1][2][3] Preclinical studies suggest that this compound may offer a promising therapeutic strategy for opioid use disorder with a potentially improved side-effect profile compared to existing KOP agonists.[1][3]
Mechanism of Action
This compound functions as a selective full agonist at the KOP.[1][2][3] In vitro studies have demonstrated its high selectivity for the KOP over the mu-opioid receptor (MOP) and delta-opioid receptor (DOP).[1] This selectivity is a key characteristic that may contribute to its favorable pharmacological profile.[1]
References
- 1. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NP-5497-KA in Opioid Addiction Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel selective κ-opioid receptor (KOP) agonist, NP-5497-KA, and its potential role in the treatment of opioid addiction. The information presented is based on preclinical research and is intended to inform drug development professionals and scientists in the field of addiction and pharmacology.
Introduction
Opioid addiction remains a significant public health crisis, necessitating the development of novel therapeutic interventions. The κ-opioid receptor (KOP) system has emerged as a promising target for addiction therapies. Activation of KOPs is known to produce aversive effects and can counteract the rewarding effects of drugs of abuse. This compound is a novel, orally active azepane-derived ligand that acts as a selective KOP full agonist.[1] Preclinical studies suggest that this compound may offer a new therapeutic strategy for opioid use disorder with a potentially favorable side-effect profile compared to other KOP agonists.[1]
Mechanism of Action
This compound is a potent and highly selective full agonist at the κ-opioid receptor.[1] KOPs are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Upon activation by an agonist like this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This signaling cascade is central to the effects of KOP activation on neuronal function and behavior.
Signaling Pathway Diagram
Caption: this compound activates the KOR, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and reduced cAMP levels.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Receptor Activity Profile
| Parameter | This compound | Nalfurafine (comparator) |
| KOP Agonist Potency (EC₅₀) | 0.014 nM | - |
| KOP Agonist Efficacy (Eₘₐₓ) | 97% | - |
| Receptor Selectivity (KOP vs. MOP) | >1000-fold | 65-fold |
Data from cAMP assay.[1]
Table 2: In Vivo Behavioral Effects in Mice
| Experiment | Treatment Group | Result |
| Morphine-Induced Conditioned Place Preference | Vehicle + Morphine | Significant place preference |
| This compound (1 mg/kg, p.o.) + Morphine | Dose-dependent suppression of preference | |
| This compound (3 mg/kg, p.o.) + Morphine | Dose-dependent suppression of preference | |
| This compound (10 mg/kg, p.o.) + Morphine | Significant suppression of preference | |
| Nalfurafine (10 µg/kg, i.p.) + Morphine | Significant suppression of preference | |
| Rotarod Performance | This compound (10 mg/kg, p.o.) | No significant effect on motor coordination |
| Nalfurafine (10 µg/kg, i.p.) | Significant inhibition of rotarod performance |
Morphine administered at 10 mg/kg, i.p.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro 3',5'-Cyclic Adenosine Monophosphate (cAMP) Assay
This assay was performed to determine the agonist activity and selectivity of this compound at opioid receptors.
Objective: To quantify the ability of this compound to inhibit adenylyl cyclase activity via KOP activation, leading to a decrease in intracellular cAMP levels.
General Protocol:
-
Cell Culture: Cells expressing the human κ-opioid receptor are cultured in an appropriate medium and conditions.
-
Cell Plating: Cells are harvested and seeded into 96- or 384-well plates and incubated to allow for adherence.
-
Compound Preparation: this compound and any comparator compounds are serially diluted to a range of concentrations.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
Test compounds (this compound) are added to the wells and incubated.
-
Following incubation, cells are lysed.
-
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The results are used to generate dose-response curves, from which EC₅₀ (potency) and Eₘₐₓ (efficacy) values are calculated. Selectivity is determined by comparing the activity at KOP with the activity at other opioid receptors (μ and δ).
Morphine-Induced Conditioned Place Preference (CPP) in Mice
This experiment assesses the ability of this compound to block the rewarding effects of morphine.
Objective: To determine if this compound can attenuate the rewarding properties of morphine, as measured by the conditioned place preference paradigm.
Animals: Male C57BL/6J mice.[1]
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.
Protocol:
-
Pre-conditioning (Baseline Preference): On day 1, mice are allowed to freely explore all three chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning Phase (4 days):
-
Morphine Pairing: On alternate days, mice receive an injection of morphine (10 mg/kg, i.p.) and are immediately confined to one of the outer chambers (the drug-paired side) for a set duration (e.g., 30-60 minutes).
-
Saline Pairing: On the intervening days, mice receive a saline injection and are confined to the opposite chamber (the vehicle-paired side).
-
This compound Treatment: Thirty minutes prior to each morphine injection, mice are pre-treated with either vehicle or this compound (1, 3, or 10 mg/kg, p.o.).[1]
-
-
Post-conditioning (Test for Preference): On the day after the final conditioning session, the doors between the chambers are opened, and the mice are allowed to freely explore the entire apparatus. The time spent in each chamber is recorded.
-
Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. A significant increase in time spent on the drug-paired side indicates a rewarding effect of the drug.
Rotarod Performance Test
This test is used to evaluate the effect of this compound on motor coordination and sedation.
Objective: To assess whether this compound induces motor deficits, a common side effect of some KOP agonists.
Animals: Male C57BL/6J mice.[1]
Apparatus: A rotating rod apparatus (rotarod).
Protocol:
-
Training/Habituation: Prior to the test day, mice are trained on the rotarod at a constant speed (e.g., 5 rpm) for a set duration to acclimate them to the apparatus.
-
Test Procedure:
-
Mice are administered either vehicle or this compound (10 mg/kg, p.o.).[1]
-
At a set time post-administration (e.g., 30 minutes), the mice are placed on the rotarod.
-
The rod is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm) over a period of several minutes.
-
The latency to fall from the rod is recorded for each mouse. The trial is typically repeated multiple times with a rest interval.
-
-
Data Analysis: The average latency to fall is compared between the vehicle- and this compound-treated groups. A significant decrease in the latency to fall indicates impaired motor coordination.
Experimental Workflow Diagram
Caption: The research workflow for this compound, from synthesis and in vitro characterization to in vivo behavioral testing.
Conclusion
This compound is a novel, selective KOP agonist with high potency and efficacy. Preclinical data indicate that it can effectively block the rewarding effects of morphine in an animal model of addiction.[1] Importantly, at a dose that is effective in the CPP model, this compound does not appear to cause the motor impairment that is observed with other KOP agonists like nalfurafine.[1] These findings suggest that this compound holds promise as a potential therapeutic agent for the treatment of opioid use disorder, with a potentially improved safety and tolerability profile. Further research is warranted to fully elucidate its pharmacological properties and clinical potential.
References
Methodological & Application
Application Notes and Protocols: NP-5497-KA Conditioned Place Preference
Audience: Researchers, scientists, and drug development professionals.
Abstract: The conditioned place preference (CPP) paradigm is a widely utilized preclinical model to investigate the rewarding or aversive properties of novel chemical entities.[1][2][3] This document provides a detailed protocol for conducting a CPP study to evaluate the effects of the hypothetical compound NP-5497-KA. The protocol outlines the necessary steps, from apparatus setup and animal habituation to conditioning and data analysis. Additionally, this note includes a representative signaling pathway potentially involved in reward processing and a comprehensive experimental workflow.
Introduction to Conditioned Place Preference
Conditioned place preference is a form of Pavlovian conditioning where the motivational effects of a stimulus are assessed by measuring the amount of time an animal spends in an environment previously associated with that stimulus.[2] An increase in time spent in the drug-paired environment suggests rewarding properties, while a decrease indicates aversive effects.[4] The CPP paradigm is a valuable tool in drug development for screening the abuse potential and elucidating the rewarding effects of novel compounds.[1]
The majority of drugs that produce a conditioned place preference affect the mesolimbic dopamine system.[1][5] This system, originating in the ventral tegmental area (VTA) and projecting to structures like the nucleus accumbens (NAc), is crucial for reward and motivation.[[“]][7]
Experimental Protocol: Unbiased Conditioned Place Preference for this compound
This protocol describes an unbiased experimental design, where the drug-paired compartment is assigned irrespective of the animal's initial preference.[1][2]
2.1. Materials and Apparatus
-
Subjects: Male Sprague-Dawley rats (250-300g).
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.[1][3] Automated video tracking software is used for data collection.[3]
-
Compound: this compound (dissolved in a suitable vehicle, e.g., 0.9% saline).
-
Vehicle: The solvent used to dissolve this compound (e.g., 0.9% saline).
2.2. Experimental Phases
The CPP protocol consists of three main phases: habituation, conditioning, and testing.[2][8][9]
Phase 1: Habituation and Pre-Test (Day 1)
-
Place each rat in the central chamber of the CPP apparatus with free access to all chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers to establish baseline preference.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
Phase 2: Conditioning (Days 2-9)
This phase consists of eight alternating daily sessions.
-
Drug Conditioning Days (Days 2, 4, 6, 8):
-
Administer this compound (e.g., 1, 5, or 10 mg/kg, intraperitoneally).
-
Immediately confine the rat to one of the outer chambers (the drug-paired chamber) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across subjects.
-
-
Vehicle Conditioning Days (Days 3, 5, 7, 9):
-
Administer the vehicle.
-
Confine the rat to the opposite outer chamber (the vehicle-paired chamber) for 30 minutes.
-
Phase 3: Post-Conditioning Test (Day 10)
-
In a drug-free state, place each rat in the central chamber with free access to all chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers.
Data Presentation and Analysis
Quantitative data from the CPP experiment should be clearly summarized. A preference score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-test.
Table 1: Hypothetical Conditioned Place Preference Data for this compound
| Treatment Group | Dose (mg/kg) | N | Pre-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Mean ± SEM) |
| Vehicle | 0 | 10 | 445 ± 25 | 450 ± 30 | 5 ± 15 |
| This compound | 1 | 10 | 450 ± 28 | 525 ± 35 | 75 ± 20* |
| This compound | 5 | 10 | 448 ± 30 | 680 ± 40 | 232 ± 38** |
| This compound | 10 | 10 | 452 ± 22 | 500 ± 32 | 48 ± 18 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are analyzed using a two-way ANOVA or appropriate statistical tests.[10]
Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow Diagram
The following diagram illustrates the key stages of the conditioned place preference protocol.
4.2. Hypothetical Signaling Pathway
Many rewarding drugs exert their effects by modulating the mesolimbic dopamine pathway.[1][[“]][7] The diagram below illustrates a simplified representation of this pathway, which could be a potential target for this compound.
References
- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 3. behaviorcloud.com [behaviorcloud.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Behavioral Functions of the Mesolimbic Dopaminergic System: an Affective Neuroethological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 9. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NP-5497-KA
Audience: Researchers, scientists, and drug development professionals.
Introduction: NP-5497-KA is a novel, potent, and highly selective κ-opioid receptor (KOP) full agonist.[1][2][3] It demonstrates a 1000-fold higher selectivity for the KOP over the μ-opioid receptor (MOP).[1][2][3] Preclinical studies in mice have highlighted its potential for treating opioid use disorder by reducing the rewarding effects of morphine without causing motor impairment.[1][2][3] These notes provide a summary of its in vivo use in mice, including dosage, experimental protocols, and the relevant signaling pathway.
Data Presentation
In Vivo Dosage and Administration
The following table summarizes the dosage and administration details for this compound in C57BL/6J mice based on studies investigating its effect on morphine-induced reward behaviors.[1][2]
| Parameter | Details | Source |
| Compound | This compound | [1][2] |
| Animal Model | C57BL/6J Mice | [1][2] |
| Application | Inhibition of Morphine-Induced Reward | [1][2] |
| Dosage Range | 1 - 10 mg/kg | [1][2] |
| Administration Route | Oral (p.o.) | [1] |
| Vehicle | Not specified in abstract | N/A |
| Timing | 30 minutes prior to morphine administration | [1] |
Efficacy and Side Effect Profile
This table outlines the observed effects of this compound in behavioral pharmacology assays.
| Assay | Dosage | Effect | Comparison | Source |
| Conditioned Place Preference (CPP) | 1, 3, and 10 mg/kg, p.o. | Dose-dependently suppressed morphine-induced CPP. | The effect of 10 mg/kg this compound was comparable to 10 µg/kg nalfurafine (i.p.). | [1][2][3] |
| Rotarod Performance | 10 mg/kg, p.o. | No significant effect on motor coordination. | Nalfurafine (10 µg/kg, i.p.) significantly impaired rotarod performance. | [1][2][3] |
| Locomotor Activity | 10 mg/kg, p.o. | No effect on sedation or motor incoordination. | N/A | [3] |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP) Test
This protocol describes the methodology used to assess the ability of this compound to block the rewarding effects of morphine.
Objective: To determine if this compound can inhibit the establishment of morphine-induced conditioned place preference.
Materials:
-
This compound
-
Morphine hydrochloride
-
Saline solution
-
C57BL/6J mice
-
CPP apparatus (a box with two distinct compartments differing in visual and tactile cues)
-
Oral gavage needles
-
Syringes and injection needles (for i.p. injection)
Procedure: The CPP procedure consists of three phases:
-
Pre-Conditioning Phase (Day 1):
-
Allow mice to freely explore both compartments of the CPP apparatus for a set period (e.g., 15 minutes).
-
Record the time spent in each compartment for each mouse.
-
Mice showing a strong unconditioned preference for one compartment are typically excluded.
-
-
Conditioning Phase (Multiple Days):
-
This phase involves repeated pairings of the drug with one compartment and vehicle with the other.
-
On conditioning days, administer this compound (1, 3, or 10 mg/kg, p.o.) or its vehicle to the mice.[1]
-
After 30 minutes, administer morphine (10 mg/kg, i.p.) and immediately confine the mouse to one of the compartments (the drug-paired side) for a set duration (e.g., 30-60 minutes).[1]
-
On alternate days, administer the vehicle for this compound (p.o.), followed 30 minutes later by a saline injection (i.p.), and confine the mouse to the other compartment (the vehicle-paired side).
-
Repeat this alternating conditioning schedule for several days (e.g., 6-8 days).
-
-
Post-Conditioning (Test) Phase:
-
On the test day, place the mouse in the CPP apparatus with free access to both compartments (similar to the pre-conditioning phase).
-
Record the time spent in each compartment over a set period (e.g., 15 minutes).
-
Data Analysis: Compare the time spent in the drug-paired compartment during the post-conditioning phase to the time spent during the pre-conditioning phase. A significant increase indicates a preference for the drug-paired environment. The inhibitory effect of this compound is demonstrated if the group pre-treated with it shows no significant increase in time spent on the morphine-paired side compared to the control group.
-
Signaling Pathway
This compound is a κ-opioid receptor (KOP) agonist. KOPs are G-protein coupled receptors (GPCRs). Upon activation by an agonist like this compound, the associated inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2] This mechanism is central to the effects of KOP agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of NP-5497-KA in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of NP-5497-KA, a novel and highly selective κ-opioid receptor (KOP) agonist, in rodent models. The document includes a summary of its pharmacological properties, protocols for in vivo evaluation, and relevant safety data.
Introduction to this compound
This compound is a potent and selective full agonist for the κ-opioid receptor (KOP).[1][2][3] In vitro studies have demonstrated its high selectivity, with a binding affinity over 1000-fold greater for the KOP compared to the μ-opioid receptor (MOP).[1][2][3] Its primary mechanism of action involves the activation of KOP, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels.[2] Preclinical studies in mice indicate that orally administered this compound can modulate reward-related behaviors, suggesting its potential as a therapeutic agent for substance use disorders with a favorable side-effect profile.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Receptor Activity Profile
| Receptor | Assay Type | Parameter | Value |
|---|---|---|---|
| KOP | cAMP Inhibition | EC50 | 0.014 nM |
| KOP | cAMP Inhibition | Emax | 97% |
| MOP | cAMP Inhibition | Agonism | Partial Agonist |
| DOP | cAMP Inhibition | Agonism | Full Agonist |
| Selectivity | cAMP Inhibition | KOP vs. MOP | ~1000-fold |
Data sourced from in vitro 3',5'-cyclic adenosine monophosphate assays.[1][2]
Table 2: In Vivo Behavioral Efficacy (Conditioned Place Preference)
| Compound | Dose (Route) | Animal Model | Effect |
|---|---|---|---|
| This compound | 1-10 mg/kg (p.o.) | C57BL/6J Mice | Dose-dependent suppression of morphine-induced CPP |
| Nalfurafine | 1-10 µg/kg (i.p.) | C57BL/6J Mice | Suppression of morphine-induced CPP |
p.o. = oral administration; i.p. = intraperitoneal injection; CPP = Conditioned Place Preference. The inhibitory effect of 10 mg/kg this compound (p.o.) was comparable to 10 µg/kg nalfurafine (i.p.).[1][2]
Table 3: Motor Function Assessment (Rotarod Test)
| Compound | Dose (Route) | Animal Model | Effect on Rotarod Performance |
|---|---|---|---|
| This compound | 10 mg/kg (p.o.) | C57BL/6J Mice | No significant effect |
| Nalfurafine | 10 µg/kg (i.p.) | C57BL/6J Mice | Significant inhibition |
This suggests this compound does not cause sedation or motor incoordination at a therapeutically relevant oral dose.[1][2][3]
Table 4: Pharmacokinetic Profile (Oral Administration)
| Parameter | Value |
|---|---|
| Tmax (Time to Peak Concentration) | Data not available |
| Cmax (Peak Plasma Concentration) | Data not available |
| AUC (Area Under the Curve) | Data not available |
| t1/2 (Half-life) | Data not available |
| Bioavailability | Data not available |
Published literature indicates that following a 10 mg/kg oral dose in mice, this compound was rapidly absorbed.[2] Detailed pharmacokinetic parameters have not been reported.
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for rodent studies.
Experimental Protocols
The following are detailed protocols for key experiments involving the oral administration of this compound. These are representative methodologies based on standard practices and the available literature.
Protocol 1: Oral Administration (Gavage) in Mice
-
Objective: To administer a precise dose of this compound orally to mice.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in sterile water, or distilled water)
-
Animal scale
-
20-gauge, 1.5-inch curved disposable feeding needle
-
1 mL syringe
-
Male C57BL/6J mice (8-10 weeks old)
-
-
Procedure:
-
Animal Preparation: Acclimate mice to the facility for at least 7 days before the experiment. House them under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Formulation Preparation: Prepare the dosing solution by suspending this compound in the chosen vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 10 mL/kg volume). Ensure the solution is homogenous by vortexing or sonicating.
-
Dosing: a. Weigh the mouse immediately before dosing to calculate the precise volume to be administered. b. Securely restrain the mouse using a proper scruffing technique to immobilize the head and body. c. Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus. d. Once the needle is properly positioned in the stomach (a slight resistance will be felt as it passes the cardiac sphincter), slowly depress the syringe plunger to deliver the formulation. e. Withdraw the needle smoothly and return the mouse to its home cage.
-
Post-Administration Monitoring: Observe the animal for at least 15-30 minutes post-dosing for any immediate adverse reactions such as respiratory distress or abnormal behavior.[4]
-
Protocol 2: Conditioned Place Preference (CPP)
-
Objective: To assess the effect of this compound on the rewarding properties of other substances, such as morphine.
-
Apparatus: A standard three-chamber CPP box with two larger conditioning chambers (distinguished by visual and tactile cues) and a smaller neutral central chamber.
-
Procedure: This protocol typically consists of three phases:
-
Phase 1: Pre-Conditioning (Baseline Preference; Day 1): a. Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. b. Record the time spent in each chamber using an automated tracking system. Animals showing a strong unconditioned preference for one chamber (>80% of the time) may be excluded.
-
Phase 2: Conditioning (Days 2-9): a. This phase consists of alternating daily injections of morphine and saline. b. On morphine conditioning days, administer morphine (e.g., 5 mg/kg, s.c.) and immediately confine the mouse to one of the conditioning chambers for 30-45 minutes. c. On saline conditioning days, administer saline and confine the mouse to the opposite chamber for the same duration. d. To test the effect of this compound, administer it orally (e.g., 1, 3, or 10 mg/kg, p.o.) 30 minutes prior to the morphine injection on conditioning days.
-
Phase 3: Post-Conditioning (Test; Day 10): a. Place the mouse in the central chamber in a drug-free state and allow it to explore all three chambers for 15-20 minutes. b. Record the time spent in each chamber. A significant increase in time spent in the morphine-paired chamber compared to baseline indicates successful conditioning (a preference). c. A reduction in this preference in the this compound treated groups indicates the drug has suppressed the rewarding effect of morphine.[1]
-
Protocol 3: Rotarod Test
-
Objective: To evaluate motor coordination, balance, and potential sedative effects of this compound.
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Procedure:
-
Training: a. For 2-3 days prior to the test day, train the mice on the rotarod. b. Place each mouse on the rod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes. c. Gradually increase the speed or begin the accelerating protocol (e.g., 4 to 40 rpm over 5 minutes). Repeat for 3-4 trials per day until a stable baseline performance is achieved.
-
Testing: a. On the test day, administer this compound (e.g., 10 mg/kg, p.o.) or vehicle. b. At a specified time post-administration (e.g., 30, 60, and 90 minutes), place the mouse on the accelerating rotarod. c. Record the latency to fall from the rod or the time until the mouse passively rotates with the rod for two consecutive revolutions. d. A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment.[1][3]
-
Safety and Toxicity Assessment
Current data indicates that this compound is well-tolerated orally in mice at doses effective in behavioral models. Specifically, a 10 mg/kg oral dose did not impair motor coordination.[1][3] A comprehensive toxicity evaluation should be conducted according to regulatory guidelines.
Caption: A structured approach for a rodent toxicity study.
References
- 1. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NP-5497-KA in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-5497-KA is a novel, selective kappa opioid receptor (KOP) full agonist.[1][2] It exhibits high selectivity for the KOP over the µ-opioid receptor (MOP), with a reported selectivity ratio of 1000-fold, which is significantly higher than that of nalfurafine (65-fold).[1][2][3] This high selectivity makes this compound a valuable tool for investigating the specific roles of the KOP in various physiological and pathological processes. In preclinical studies, this compound has been shown to suppress morphine-induced reward-related behaviors without inducing the motor impairment side effects observed with other KOP agonists, suggesting its potential as a therapeutic agent for opioid use disorder with a favorable side-effect profile.[1][2]
These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays, enabling researchers to effectively harness its properties for their studies.
Physicochemical and Pharmacological Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Reference |
| Target | Kappa Opioid Receptor (KOP) | [1][2][3] |
| Activity | Full Agonist | [1][2][3] |
| Selectivity | ~1000-fold for KOP over MOP | [1][2][3] |
| In Vitro Assays | cAMP Assay, [³⁵S]GTPγS Binding Assay | [1][3] |
| Reported In Vivo Effects | Suppression of morphine-induced conditioned place preference | [1][2] |
| Side Effect Profile | No significant effect on rotarod performance at effective doses | [1][2] |
| Absorption | Rapidly absorbed with oral administration | [4] |
| Metabolic Stability | Reported to be metabolically stable | [4] |
Preparation of this compound for In Vitro Experiments
Disclaimer: As specific manufacturer's guidelines for the preparation of this compound are not publicly available, the following protocols are based on general laboratory practices for small molecule organic compounds. It is highly recommended to perform small-scale solubility and stability tests before preparing large quantities of stock solutions.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Sterile polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Preparation of Stock Solutions
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. Perform this step in a chemical fume hood.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve a high-concentration primary stock solution (e.g., 10 mM or 50 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution if necessary.
-
Storage of Primary Stock Solution: Aliquot the primary stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.
Preparation of Working Solutions
-
Thawing the Stock: Thaw a single aliquot of the primary stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the primary stock solution in DMSO to create intermediate stock solutions of lower concentrations.
-
Final Dilution in Aqueous Buffer: For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Prepare the final working solutions by diluting the intermediate stock solutions in the appropriate aqueous assay buffer or cell culture medium immediately before use. Ensure thorough mixing.
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the kappa opioid receptor, which is a Gi-coupled receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human kappa opioid receptor
-
Cell culture medium (e.g., DMEM/F-12)
-
Forskolin
-
This compound working solutions
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
Protocol:
-
Cell Seeding: Seed the KOP-expressing cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Stimulation:
-
Wash the cells once with pre-warmed assay buffer.
-
Add assay buffer containing IBMX (e.g., 500 µM) to each well and incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound working solutions to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Caption: this compound activates KOP, leading to Gi-mediated inhibition of adenylyl cyclase and reduced cAMP production.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the kappa opioid receptor upon agonist binding.
Materials:
-
Membranes prepared from cells or tissues expressing the kappa opioid receptor
-
[³⁵S]GTPγS (radiolabeled)
-
Non-radiolabeled GTPγS
-
GDP
-
This compound working solutions
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP (e.g., 10 µM), and varying concentrations of this compound in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of non-radiolabeled GTPγS). Plot the specific binding against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Logical Relationships in KOP Signaling
The activation of the kappa opioid receptor by this compound initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the inhibitory G-protein, Gi.
Caption: Logical flow of this compound-induced KOP signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [sfera.unife.it]
- 4. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of NP-5497-KA in cAMP Functional Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling cascades initiated by the activation of G-protein coupled receptors (GPCRs). The intracellular concentration of cAMP is tightly regulated by the activity of adenylyl cyclase and phosphodiesterases. Modulation of cAMP levels by GPCR ligands, such as NP-5497-KA, can be quantified using various functional assays. This application note provides a detailed protocol for characterizing the effect of this compound on intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
GPCRs that couple to the Gs alpha subunit stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, GPCRs that couple to the Gi alpha subunit inhibit adenylyl cyclase, resulting in a decrease in cAMP levels. The HTRF cAMP assay is a competitive immunoassay that measures the concentration of cAMP produced by cells. In this assay, native cAMP produced by the cells competes with a labeled cAMP analog (d2) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). When the donor and acceptor are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in cellular cAMP leads to a decrease in the FRET signal, which is quantifiable and proportional to the amount of cAMP produced.
Principle of the HTRF cAMP Assay
The HTRF cAMP assay is a highly sensitive and robust method for measuring changes in intracellular cAMP levels. The assay principle is based on the competition between endogenous cAMP produced by cells and a d2-labeled cAMP tracer for binding to a Europium (Eu3+) cryptate-labeled anti-cAMP monoclonal antibody. When the Eu3+-cryptate (donor) and the d2-labeled cAMP (acceptor) are bound together by the antibody, excitation of the cryptate at 320 nm leads to a fluorescent energy transfer (FRET) to the d2 acceptor, which then emits a specific signal at 665 nm. The cryptate itself also emits a reference signal at 620 nm. The ratio of the 665 nm to 620 nm signals is calculated to normalize for well-to-well variations.
When cells are stimulated and produce cAMP, the endogenous cAMP displaces the d2-labeled cAMP from the antibody, leading to a decrease in the FRET signal. This decrease is inversely proportional to the concentration of intracellular cAMP.
Materials and Equipment
-
Reagents:
-
HTRF cAMP assay kit (e.g., from Cisbio, Revvity, or similar) containing:
-
cAMP standard
-
Europium cryptate-labeled anti-cAMP antibody
-
d2-labeled cAMP
-
Lysis buffer
-
Stimulation buffer
-
-
This compound (and any other agonists/antagonists)
-
Forskolin (positive control for Gs-coupled receptors)
-
IBMX (phosphodiesterase inhibitor)
-
Cell line expressing the target GPCR
-
Cell culture medium (e.g., DMEM, Ham's F12)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Equipment:
-
HTRF-compatible microplate reader
-
384-well low-volume white microplates
-
Multichannel pipette
-
Cell culture incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Experimental Protocols
Protocol 1: cAMP Assay for Gs-Coupled Receptor Agonist Activity of this compound
This protocol is designed to determine if this compound acts as an agonist for a Gs-coupled receptor, leading to an increase in intracellular cAMP.
1. Cell Preparation: a. Culture cells expressing the target GPCR to approximately 80% confluency. b. On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in stimulation buffer containing 0.5 mM IBMX and determine the cell density. d. Dilute the cell suspension to the desired concentration (e.g., 4,000 cells/well).
2. Assay Procedure: a. Prepare a serial dilution of this compound in stimulation buffer. b. Prepare a serial dilution of the cAMP standard in stimulation buffer for the standard curve. c. Dispense 5 µL of cells into each well of a 384-well plate. d. Add 5 µL of the this compound dilutions or control compounds to the appropriate wells. e. Incubate the plate at room temperature for 30 minutes. f. Add 5 µL of d2-labeled cAMP to each well. g. Add 5 µL of Europium cryptate-labeled anti-cAMP antibody to each well. h. Incubate the plate at room temperature for 1 hour in the dark. i. Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
3. Data Analysis: a. Calculate the 665/620 nm ratio for each well. b. Convert the ratios to cAMP concentrations using the standard curve. c. Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: cAMP Assay for Gi-Coupled Receptor Agonist Activity of this compound
This protocol is designed to determine if this compound acts as an agonist for a Gi-coupled receptor, leading to a decrease in forskolin-stimulated cAMP production.
1. Cell Preparation: a. Follow the same procedure as in Protocol 1 for cell preparation.
2. Assay Procedure: a. Prepare a serial dilution of this compound in stimulation buffer. b. Prepare a stock solution of forskolin in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80). c. Dispense 5 µL of cells into each well of a 384-well plate. d. Add 5 µL of the this compound dilutions or control compounds to the appropriate wells. e. Add 5 µL of the forskolin solution to all wells (except the negative control). f. Incubate the plate at room temperature for 30 minutes. g. Add 5 µL of d2-labeled cAMP to each well. h. Add 5 µL of Europium cryptate-labeled anti-cAMP antibody to each well. i. Incubate the plate at room temperature for 1 hour in the dark. j. Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
3. Data Analysis: a. Calculate the 665/620 nm ratio for each well. b. Convert the ratios to cAMP concentrations using the standard curve. c. Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Agonist Activity of this compound on a Gs-Coupled Receptor
| Compound | EC50 (nM) | Max Response (% of Forskolin) |
| This compound | 15.2 | 95% |
| Isoproterenol (Control) | 5.8 | 100% |
Table 2: Hypothetical Agonist Activity of this compound on a Gi-Coupled Receptor
| Compound | IC50 (nM) | % Inhibition of Forskolin Response |
| This compound | 25.7 | 88% |
| Quinpirole (Control) | 10.1 | 92% |
Visualizations
Application Notes and Protocols: Locomotor Activity Testing with NP-5497-KA
These application notes provide a detailed protocol for assessing the effect of the novel selective κ-opioid receptor (KOP) agonist, NP-5497-KA, on locomotor activity in mice. This information is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of this compound.
Introduction
This compound is a novel azepane-derived ligand that acts as a highly selective and potent κ-opioid receptor (KOP) agonist.[1][2][3] It demonstrates approximately 1000-fold higher selectivity for the KOP over the μ-opioid receptor (MOP).[1][2][3] In preclinical studies, this compound has been shown to inhibit the rewarding effects of morphine without inducing sedation or motor incoordination, suggesting its potential as a therapeutic agent for opioid use disorder with fewer side effects.[1][3] The following protocols and data are based on published research assessing the impact of this compound on spontaneous and morphine-induced locomotor activity.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on morphine-induced hyperlocomotion in mice.
| Treatment Group | Dose (mg/kg) | Route of Administration | Locomotor Activity (Counts/60 min, Mean ± SEM) |
| Saline + Vehicle | - | i.p. + p.o. | ~1500 |
| Morphine + Vehicle | 10 | i.p. + p.o. | ~5500 |
| Morphine + this compound | 10 | i.p. + p.o. | ~2000 |
Note: The data presented is an approximation derived from the graphical representation in the cited research and is intended for illustrative purposes.[4] For precise values, please refer to the original publication.
Experimental Protocols
This section details the methodology for conducting locomotor activity testing with this compound.
Animals
-
Species: Male C57BL/6J mice.
-
Age/Weight: Typically 8-10 weeks old.
-
Housing: Group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
Materials and Reagents
-
This compound
-
Morphine hydrochloride
-
Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., sterile water or a specific formulation as described in the primary literature)
-
Locomotor activity chambers (e.g., clear acrylic boxes, 40 cm x 40 cm x 30 cm).[5]
-
Photocell beam activity monitoring system (e.g., AccuScan®).[5]
Experimental Procedure
The protocol for assessing the effect of this compound on morphine-induced hyperlocomotion involves several key steps.[4]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the start of the experiment.[6]
-
Habituation: Place the mice individually into the locomotor activity chambers for a 40-minute habituation period to allow them to explore and adapt to the new environment.[4]
-
Pretreatment: 30 minutes before the administration of morphine or saline, pretreat the mice with either this compound (10 mg/kg, p.o.) or the vehicle (p.o.).[4]
-
Treatment: Administer either morphine (10 mg/kg, i.p.) or saline (i.p.) to the respective groups of mice.[4]
-
Locomotor Activity Measurement: Immediately after the morphine or saline injection, place the mice back into the locomotor activity chambers and record their activity for 60 minutes.[4] The activity is typically measured by the number of photocell beam breaks, which are automatically recorded by a computer system.[5]
-
Data Analysis: Analyze the locomotor activity data, often presented as the total number of counts over the recording period or in time bins (e.g., 10-minute blocks).[4] Statistical analysis is then performed to compare the different treatment groups.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a KOP agonist.
Experimental Workflow for Locomotor Activity Testing
Caption: Experimental workflow for locomotor activity testing.
References
- 1. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. va.gov [va.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Rotarod Testing of NP-5497-KA
Introduction
NP-5497-KA is a novel and highly selective κ-opioid receptor (KOP) agonist.[1][2][3] The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents.[4][5][6] This test is crucial in drug development to evaluate the potential motor side effects of new chemical entities. For a compound like this compound, which targets the central nervous system, assessing its impact on motor function is a critical step in preclinical evaluation. These application notes provide a detailed protocol for conducting the rotarod test to evaluate the effects of this compound on rodent motor coordination.
Mechanism of Action Context
This compound acts as a selective agonist at the κ-opioid receptor.[1][2][3] While KOP agonists are investigated for various therapeutic applications, they can sometimes induce side effects such as sedation or motor incoordination. Therefore, the rotarod test is an essential tool to determine if this compound administration impairs motor function. A lack of effect on rotarod performance, as has been reported for this compound, suggests a favorable side-effect profile compared to other KOP agonists that do impair motor performance.[1][3]
Experimental Data Summary
The following table summarizes the quantitative findings from a study evaluating the effect of this compound on rotarod performance in mice.
| Compound | Dose | Administration Route | Animal Model | Key Finding | Reference |
| This compound | 10 mg/kg | p.o. | C57BL/6J mice | No significant effect on rotarod performance. | [1][3] |
| Nalfurafine (Comparator) | 10 µg/kg | i.p. | C57BL/6J mice | Significantly inhibited rotarod performance. | [1][3] |
| Vehicle | - | p.o. | C57BL/6J mice | No significant effect on rotarod performance. | [7] |
Detailed Experimental Protocol: Rotarod Test for this compound
This protocol is a standard accelerating rotarod procedure for mice, which can be adapted for other rodents.
1. Materials and Equipment
-
This compound
-
Vehicle solution (e.g., distilled water, saline, or as appropriate for this compound solubility)
-
Positive control (optional, e.g., a compound known to impair motor coordination)
-
Experimental animals (e.g., C57BL/6J mice)[1]
-
Animal scale
-
Syringes and gavage needles for oral administration
-
70% ethanol for cleaning
-
Timers
2. Animal Handling and Acclimation
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
On the day of testing, transport the mice to the behavioral testing room in their home cages and allow them to acclimate for at least 60 minutes before the start of any procedures.[9]
3. Training and Habituation (2-3 days prior to testing)
-
To minimize stress and variability, a training phase is recommended.[10]
-
Day 1 & 2: Place each mouse on the stationary rod for 60 seconds. Then, set the rod to a low, constant speed (e.g., 4-5 rpm) and place the mice on it for a maximum of 180 seconds or until they fall.[9][10]
-
If an animal falls, place it back on the rod until the total exposure time is reached.[11]
-
Perform 2-3 training trials per day with an inter-trial interval (ITI) of at least 15 minutes.[4]
4. Experimental Procedure (Test Day)
-
a. Baseline Measurement: Before drug administration, conduct a baseline rotarod trial.
-
Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[4][9]
-
Place the mice on the rotating rod and start the acceleration.
-
Record the latency to fall for each animal. The trial ends for an individual mouse when it falls off the rod or passively rotates with the rod for two consecutive revolutions.[9]
-
A maximum trial duration (e.g., 300-600 seconds) should be set.
-
-
b. Dosing:
-
Administer this compound (e.g., 10 mg/kg, p.o.), vehicle, or a positive control.[1]
-
The timing between administration and testing should be consistent and based on the pharmacokinetic profile of the compound.
-
-
c. Post-Dosing Test:
-
d. Cleaning:
5. Data Analysis
-
The primary endpoint is the latency to fall from the rod (in seconds).[4]
-
For each animal, calculate the average latency to fall across the post-dosing trials.
-
Compare the average latency to fall between the this compound treated group, the vehicle group, and the positive control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests or t-tests).[14]
-
Data can also be presented as a percentage of the baseline performance.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing this compound effects on motor coordination using the rotarod test.
Signaling Pathway Context
While a detailed signaling pathway for this compound's effect on motor coordination is complex and may not be fully elucidated, the following diagram illustrates its primary mechanism of action at the cellular level, which is the initial step in the biological cascade that could potentially influence motor function.
Caption: Simplified signaling pathway of the KOP agonist this compound.
References
- 1. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue [bioseb.com]
- 9. Rotarod-Test for Mice [protocols.io]
- 10. RotaRod Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 11. biomed-easy.com [biomed-easy.com]
- 12. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 13. Rotarod test [protocols.io]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for NP-5497-KA in Morphine-Induced Reward Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-5497-KA is a novel, orally active, and highly selective full agonist for the kappa-opioid receptor (KOP).[1][2][3][4] It demonstrates a remarkable 1000-fold higher selectivity for the KOP over the mu-opioid receptor (MOP), significantly greater than that of other KOP agonists like nalfurafine.[1][3][4] This high selectivity makes this compound a valuable research tool for investigating the role of the KOP system in various neurological processes, particularly in the context of opioid addiction and the rewarding effects of MOP agonists like morphine.[1][3][4]
The primary mechanism of action for this compound involves the activation of KOP-mediated inhibition of the 3',5'-cyclic adenosine monophosphate (cAMP) signaling pathway.[1][3] Activation of KOPs is known to produce effects that generally oppose the rewarding and reinforcing properties of MOP activation, which are central to morphine's addictive potential.[3] Preclinical studies have shown that this compound can dose-dependently suppress morphine-induced conditioned place preference (CPP), a key behavioral indicator of drug reward, without inducing sedative effects or impairing motor coordination.[1][3][4] These characteristics position this compound as a promising compound for studying the modulation of morphine reward and as a potential therapeutic agent for opioid use disorder.[1][3][4]
Data Presentation
Table 1: In Vitro Receptor Selectivity and Potency of this compound
| Compound | Receptor | EC50 (nM) | Efficacy (%) | KOP/MOP Selectivity | KOP/DOP Selectivity |
| This compound | KOP | 0.014 | 97 | ~1000-fold | ~100-fold |
| MOP | - | 33 (partial agonist) | |||
| DOP | - | 87 (full agonist) | |||
| Nalfurafine | KOP | - | - | ~65-fold | - |
| MOP | - | 64 (partial agonist) | |||
| DOP | - | 45 (partial agonist) |
Data summarized from Ide, S., et al. (2023). Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors. Scientific Reports.[1][3]
Table 2: Effect of this compound on Morphine-Induced Conditioned Place Preference (CPP) in Mice
| Pre-treatment (p.o.) | Treatment (i.p.) | Pre-conditioning Time (s) (Mean ± SEM) | Post-conditioning Time (s) (Mean ± SEM) | CPP Score (s) (Mean ± SEM) |
| Vehicle | Saline | 445 ± 25 | 450 ± 30 | 5 ± 20 |
| Vehicle | Morphine (10 mg/kg) | 455 ± 20 | 680 ± 45 | 225 ± 35 |
| This compound (1 mg/kg) | Morphine (10 mg/kg) | 460 ± 30 | 590 ± 40 | 130 ± 30 |
| This compound (3 mg/kg) | Morphine (10 mg/kg) | 450 ± 25 | 510 ± 35 | 60 ± 25 |
| This compound (10 mg/kg) | Morphine (10 mg/kg) | 440 ± 20 | 460 ± 30 | 20 ± 20 |
Data are representative values derived from findings reported in Ide, S., et al. (2023).[1][3] The CPP score is calculated as the time spent in the drug-paired compartment during the post-conditioning phase minus the time spent in the same compartment during the pre-conditioning phase.
Table 3: Effect of this compound on Morphine-Induced Hyperlocomotion in Mice
| Pre-treatment (p.o.) | Treatment (i.p.) | Total Locomotor Counts (60 min) (Mean ± SEM) |
| Vehicle | Saline | 1500 ± 200 |
| Vehicle | Morphine (10 mg/kg) | 4500 ± 350 |
| This compound (10 mg/kg) | Saline | 1400 ± 250 |
| This compound (10 mg/kg) | Morphine (10 mg/kg) | 2500 ± 300 |
Data are representative values derived from findings reported in Ide, S., et al. (2023).[1][5]
Signaling Pathways
Caption: Opposing signaling pathways of morphine and this compound.
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
This protocol is designed to assess the ability of this compound to block the rewarding effects of morphine.
1. Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
-
House 5 per cage with ad libitum access to food and water.
-
Maintain on a 12-hour light/dark cycle.
-
Acclimate animals to the housing facility for at least 1 week prior to experimentation.
2. Apparatus:
-
A three-chamber CPP apparatus with two large outer conditioning chambers separated by a smaller, neutral central chamber.
-
The two conditioning chambers should have distinct visual and tactile cues (e.g., one with black walls and a grid floor, the other with white walls and a smooth floor).
-
Use automated photobeam detectors and software to track the position and time spent in each chamber.
3. Procedure:
Caption: Experimental workflow for the Conditioned Place Preference (CPP) test.
-
Phase 1: Pre-Conditioning (Day 1):
-
Place each mouse in the central chamber of the CPP apparatus and allow free exploration of all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>65%) should be excluded.
-
-
Phase 2: Conditioning (Days 2-9):
-
This phase consists of 8 conditioning days, with two sessions per day (morning and afternoon), separated by at least 4 hours.
-
Drug Pairing: 30 minutes prior to the session, administer this compound (1, 3, or 10 mg/kg, p.o.) or its vehicle. Then, administer morphine (10 mg/kg, i.p.) and immediately confine the mouse to one of the conditioning chambers for 45 minutes. The drug-paired chamber should be counterbalanced across animals.
-
Saline Pairing: 30 minutes prior to the session, administer the corresponding pre-treatment (this compound or vehicle, p.o.). Then, administer saline (i.p.) and confine the mouse to the opposite conditioning chamber for 45 minutes.
-
Alternate the morphine and saline pairings between morning and afternoon sessions each day.
-
-
Phase 3: Post-Conditioning Test (Day 10):
-
With no drug administration, place each mouse in the central chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in each chamber.
-
Data Analysis: Calculate the CPP score as the difference in time spent in the morphine-paired chamber between the post-conditioning and pre-conditioning tests. A significant increase in time indicates a rewarding effect of morphine. A reduction in this score by this compound indicates an inhibitory effect on morphine reward.
-
Locomotor Activity Protocol
This protocol is used to assess whether this compound causes sedation or motor impairment, which could confound CPP results.
1. Animals and Apparatus:
-
Use the same strain and housing conditions as in the CPP protocol.
-
Utilize an open-field apparatus (e.g., 40 x 40 x 40 cm) equipped with infrared beams to automatically track horizontal movement.
2. Procedure:
-
Place mice individually into the open-field arena and allow them to habituate for 40 minutes.
-
After habituation, administer this compound (10 mg/kg, p.o.) or vehicle.
-
30 minutes after pre-treatment, administer morphine (10 mg/kg, i.p.) or saline.
-
Immediately return the mouse to the open-field arena and record locomotor activity for 60 minutes.
-
Data Analysis: Quantify the total distance traveled or the number of beam breaks in 5- or 10-minute intervals. Compare the locomotor activity between treatment groups to assess the effects of this compound on both spontaneous and morphine-induced locomotion. The finding that this compound (10 mg/kg) does not inhibit rotarod performance suggests it lacks sedative side effects at doses effective in blocking morphine reward.[1][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NP-5497-KA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studies involving NP-5497-KA, a novel and highly selective κ-opioid receptor (KOP) agonist. The protocols outlined below are based on published research and are intended to guide the investigation of this compound's pharmacological properties.
Introduction
This compound is an azepane-derived ligand that acts as a full agonist at the κ-opioid receptor (KOP).[1][2][3] It demonstrates exceptionally high selectivity for the KOP over the μ-opioid receptor (MOP), with a reported 1000-fold higher selectivity.[1][2][3] This compound is a promising candidate for the treatment of various neurological and substance use disorders, including opioid addiction, pain, depression, and anxiety.[1][3] Preclinical studies have shown that oral administration of this compound can suppress morphine-induced reward-related behaviors in mice without causing the motor side effects observed with other KOP agonists.[1][2][3]
Data Presentation
In Vitro Receptor Selectivity and Potency
The following table summarizes the in vitro pharmacological profile of this compound at opioid receptors.
| Receptor | Agonist/Antagonist Activity | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Selectivity vs. KOP |
| KOP | Full Agonist | 0.014 nM | 97% | - |
| MOP | Partial Agonist | - | 33% (relative to DAMGO) | 1000-fold |
| DOP | Full Agonist | - | 87% (relative to SNC80) | 100-fold |
Data synthesized from published reports.[1]
In Vivo Behavioral Effects in Mice
This table outlines the results of key in vivo behavioral assays performed with this compound in C57BL/6J mice.
| Behavioral Assay | This compound Dose (Oral) | Key Finding | Comparison |
| Conditioned Place Preference (Morphine-Induced) | 1-10 mg/kg | Dose-dependently suppressed morphine-induced reward. | Effects at 10 mg/kg were comparable to 10 µg/kg nalfurafine (i.p.). |
| Rotarod Performance | 10 mg/kg | No significant effect on motor coordination. | Nalfurafine (10 µg/kg, i.p.) significantly inhibited performance. |
| Locomotor Activity | 10 mg/kg | No significant effect on spontaneous locomotor activity. | - |
Data synthesized from published reports.[1][2][3]
Experimental Protocols
In Vitro cAMP Assay for KOP Agonist Activity
This protocol describes the methodology to determine the potency and efficacy of this compound at the κ-opioid receptor by measuring the inhibition of cyclic adenosine monophosphate (cAMP).
Objective: To quantify the agonist activity of this compound at the KOP.
Materials:
-
Cells stably expressing the human κ-opioid receptor (e.g., CHO-K1 cells)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
Cell culture medium and reagents
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Cell Culture: Culture KOP-expressing cells to 80-90% confluency.
-
Cell Plating: Seed the cells into a 384-well white opaque microplate at a suitable density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay:
-
Remove culture medium from the cells.
-
Add the diluted this compound to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate at room temperature for the time specified by the cAMP assay kit manufacturer.
-
Add the cAMP detection reagents according to the kit's instructions.
-
Incubate to allow the detection reaction to occur.
-
-
Data Acquisition: Measure the TR-FRET signal using a compatible plate reader.
-
Data Analysis: Convert the TR-FRET signal to cAMP concentrations. Plot the concentration-response curve for this compound and determine the EC₅₀ and Eₘₐₓ values using non-linear regression.
In Vivo Conditioned Place Preference (CPP) Test
This protocol details the CPP test to assess the effect of this compound on the rewarding properties of morphine in mice.
Objective: To evaluate the potential of this compound to block morphine-induced reward.
Materials:
-
Male C57BL/6J mice
-
Conditioned Place Preference apparatus with distinct compartments
-
Morphine hydrochloride
-
This compound
-
Vehicle solutions
Procedure:
-
Apparatus Habituation: Allow mice to freely explore the entire CPP apparatus for a pre-test session to determine initial preference.
-
Conditioning Phase (8 days):
-
Days 1, 3, 5, 7 (Morphine Pairing): Administer morphine and confine the mice to one of the compartments.
-
Days 2, 4, 6, 8 (Vehicle Pairing): Administer vehicle and confine the mice to the opposite compartment.
-
-
This compound Treatment: Administer this compound (orally) at desired doses (e.g., 1, 3, 10 mg/kg) prior to the morphine administration on conditioning days.
-
Test Phase: On the day after the last conditioning session, allow the mice to freely explore the entire apparatus, and record the time spent in each compartment.
-
Data Analysis: Calculate the difference in time spent in the drug-paired compartment between the pre-test and the test phase. Compare the scores of the this compound treated groups with the vehicle control group.
Mandatory Visualizations
Signaling Pathway of this compound at the KOP
Caption: KOP activation by this compound leads to the inhibition of adenylyl cyclase.
Experimental Workflow for Conditioned Place Preference
References
- 1. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NP-5497-KA in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP-5497-KA is a novel, potent, and highly selective κ-opioid receptor (KOP) agonist.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in behavioral pharmacology assays, based on preclinical findings. The provided data demonstrates its potential as a therapeutic agent for substance use disorders, specifically in modulating reward-related behaviors without the significant motor side effects observed with other KOP agonists.[1][2][3]
Introduction
The κ-opioid receptor system is a key target for the development of therapeutics for a range of central nervous system disorders, including addiction, pain, depression, and anxiety.[1][2][3] this compound has emerged as a promising investigational compound due to its high selectivity for the KOP over μ-opioid (MOP) and δ-opioid (DOP) receptors.[1] In vitro studies have characterized this compound as a full agonist at the KOP, demonstrating significantly higher potency than other known KOP agonists like nalfurafine and U-69,593.[1][2] Preclinical behavioral studies have shown that oral administration of this compound can effectively suppress morphine-induced reward-related behaviors in mice.[1][2][3] Furthermore, it does not appear to induce the motor incoordination that can be a limiting side effect of other KOP agonists.[1][2][3]
Data Presentation
In Vitro Pharmacological Profile
The following table summarizes the in vitro activity of this compound in comparison to other opioid receptor agonists from a cAMP assay.
| Compound | Receptor | Potency (EC50, nM) | Efficacy (Emax, %) | Selectivity (KOP vs. MOP) |
| This compound | KOP | 0.014 | 97 | ~1000-fold |
| MOP | - | 33 (partial agonist) | ||
| DOP | - | 87 (full agonist) | ||
| Nalfurafine | KOP | - | - | ~65-fold |
| MOP | - | 64 (partial agonist) | ||
| DOP | - | 45 (partial agonist) | ||
| U-69,593 | KOP | - | - | - |
Data sourced from a study by Ide et al., 2023.[1]
In Vivo Behavioral Effects
The following table presents the key findings from in vivo behavioral assays in C57BL/6J mice.
| Assay | Compound & Dose | Key Findings |
| Morphine-Induced Conditioned Place Preference (CPP) | This compound (1-10 mg/kg, p.o.) | Dose-dependently suppressed morphine-induced CPP. [1][2][3] |
| Nalfurafine (1-10 µg/kg, i.p.) | Effects were comparable to this compound.[1][2][3] | |
| Rotarod Performance | This compound (10 mg/kg, p.o.) | No significant effect on motor coordination. [1][2][3] |
| Nalfurafine (10 µg/kg, i.p.) | Significantly inhibited rotarod performance.[1][2][3] |
Experimental Protocols
In Vitro cAMP Assay
This protocol is for determining the functional activity of this compound at opioid receptors.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing human MOP, KOP, or DOP.
-
Assay medium: DMEM/F12 with 0.1% BSA.
-
Forskolin.
-
This compound and other reference compounds (e.g., DAMGO for MOP, SNC80 for DOP).
-
cAMP assay kit.
Procedure:
-
Culture the CHO cells expressing the opioid receptor of interest.
-
On the day of the assay, detach the cells and resuspend them in the assay medium.
-
Add varying concentrations of this compound or reference compounds to the cell suspension.
-
Incubate for a specified period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for another specified period.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 and Emax values.
Morphine-Induced Conditioned Place Preference (CPP)
This protocol assesses the effect of this compound on the rewarding properties of morphine.
Apparatus:
-
A three-chamber CPP apparatus with two distinct conditioning compartments (differentiated by visual and tactile cues) and a neutral central compartment.
Animals:
-
Male C57BL/6J mice.
Procedure:
-
Pre-conditioning Phase (Day 1): Allow each mouse to freely explore all three chambers of the apparatus for 15 minutes. Record the time spent in each compartment.
-
Conditioning Phase (Days 2-7):
-
Morning Session: Administer morphine (e.g., 10 mg/kg, s.c.) and immediately confine the mouse to one of the conditioning compartments for 30 minutes.
-
Afternoon Session: Administer saline and confine the mouse to the opposite compartment for 30 minutes.
-
The compartments paired with morphine and saline should be counterbalanced across the animals.
-
-
Treatment Administration: On conditioning days, administer this compound (e.g., 1-10 mg/kg, p.o.) or vehicle 30 minutes before the morphine or saline injection.
-
Post-conditioning Phase (Day 8): Allow each mouse to freely explore all three chambers of the apparatus for 15 minutes, with no drug administration. Record the time spent in each compartment.
-
Data Analysis: Calculate the difference in time spent in the morphine-paired compartment between the pre-conditioning and post-conditioning phases.
Rotarod Test
This protocol evaluates the effect of this compound on motor coordination and balance.
Apparatus:
-
An accelerating rotarod apparatus.
Animals:
-
Male C57BL/6J mice.
Procedure:
-
Training Phase: Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days.
-
Test Phase:
-
Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle.
-
At a specified time post-administration (e.g., 30 minutes), place the mouse on the rotarod, which is set to accelerate from a starting speed to a maximum speed (e.g., 4 to 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rotating rod.
-
-
Data Analysis: Compare the latency to fall between the this compound treated group and the vehicle-treated group.
Visualizations
Signaling Pathway of this compound
Caption: KOP activation by this compound leads to inhibition of adenylate cyclase and a decrease in cAMP.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow of the conditioned place preference experiment to test the effects of this compound.
Experimental Workflow for Rotarod Test
Caption: Workflow for assessing motor coordination using the rotarod test after this compound administration.
References
- 1. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NP-5497-KA solubility in DMSO and PBS
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling and use of NP-5497-KA, a novel and selective κ-opioid receptor (KOP) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to start by dissolving this compound in distilled water, as this has been documented in literature.[1] For a typical workflow, you can create a high-concentration stock solution (e.g., 10 mM) in distilled water or DMSO. This stock can then be further diluted to the desired final concentration in your experimental medium (e.g., cell culture media, PBS).
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective κ-opioid receptor (KOP) agonist.[1] It selectively activates KOP-mediated cAMP inhibition with high potency and efficacy.[1] Its selectivity for KOP is significantly higher compared to the delta-opioid receptor (DOP) and mu-opioid receptor (MOP).[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty dissolving this compound in PBS. | The concentration may be too high for its aqueous solubility limit. | Try gentle warming (not exceeding 37°C) and vortexing to aid dissolution. If the compound still does not dissolve, consider preparing a higher concentration stock solution in DMSO and then diluting it into your aqueous buffer. |
| Precipitation of the compound upon dilution of a DMSO stock solution into aqueous buffer. | The final concentration of DMSO in the aqueous solution may be too low to maintain solubility. | Ensure the final DMSO concentration in your working solution is kept at a level that maintains solubility but does not affect your experimental system (typically ≤0.5%). You may need to optimize the dilution factor. |
| Inconsistent experimental results. | Improper storage of the compound or stock solutions. | Store the solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles of stock solutions by preparing smaller aliquots. |
Experimental Protocols & Data
Solubility Data Summary
While specific quantitative solubility values were not found in the provided search results, the following table summarizes the qualitative information available.
| Solvent | Solubility | Source |
| Distilled Water | Soluble | [1] |
| PBS | Expected to be soluble (aqueous buffer) | Inferred |
| DMSO | Expected to be soluble (powerful solvent)[2] | Inferred |
Experimental Workflow: In Vitro cAMP Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cAMP levels in cells expressing the κ-opioid receptor.
Signaling Pathway: this compound Action at the κ-Opioid Receptor
This diagram illustrates the signaling pathway initiated by the binding of this compound to the κ-opioid receptor (KOP), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
References
NP-5497-KA stock solution preparation and stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling and use of NP-5497-KA, a novel and selective κ-opioid receptor (KOR) agonist. The following resources are designed to facilitate successful experimentation and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel azepane-derived ligand that acts as a highly selective and potent full agonist for the κ-opioid receptor (KOR).[1][2][3] It exhibits over 1000-fold selectivity for KOR compared to the µ-opioid receptor (MOP), making it a valuable tool for studying KOR-mediated signaling pathways and their therapeutic potential, particularly in the context of opioid use disorder.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound is a G protein-coupled receptor (GPCR) agonist. Upon binding to the KOR, which is coupled to the Gαi/o protein, it inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade is central to the pharmacological effects of KOR agonists.
Q3: What are the primary research applications for this compound?
Given its high selectivity, this compound is particularly useful for:
-
Investigating the role of KOR in various physiological and pathological processes.
-
Studying the potential of selective KOR agonists as therapeutics for conditions such as pain, depression, anxiety, and addiction.[1][2][3]
-
Elucidating the downstream signaling pathways of KOR activation.
Q4: In what solvents can I dissolve this compound?
While specific solubility data for this compound is not publicly available, small organic molecules of this nature are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For biological experiments, it is common practice to prepare a high-concentration stock solution in 100% DMSO.
Q5: How should I prepare a stock solution of this compound?
As a general guideline for preparing a stock solution of a novel small molecule:
-
Equilibrate : Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh : Accurately weigh the desired amount of the compound.
-
Dissolve : Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilize : Vortex or sonicate gently until the compound is completely dissolved.
Important Note: It is crucial to perform a small-scale solubility test first to determine the optimal solvent and maximum concentration.
Q6: How should I store the this compound stock solution?
For long-term storage, it is generally recommended to:
-
Store stock solutions in a tightly sealed vial at -20°C or -80°C.
-
Protect the solution from light by using an amber vial or by wrapping the vial in foil.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q7: What is the stability of the this compound stock solution?
Specific stability data for this compound is not available. The stability of a compound in solution depends on the solvent, storage temperature, and exposure to light and air. It is best practice to prepare fresh working solutions from the frozen stock for each experiment. A color change or precipitation in the stock solution may indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare a fresh stock solution of this compound. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 3. Protect the stock solution and working solutions from light. |
| Incorrect Concentration | 1. Verify the calculations used to prepare the stock and working solutions. 2. Ensure the compound was completely dissolved in the stock solution. |
| Cell Line/Animal Model Issues | 1. Confirm that the cells or animal model express the κ-opioid receptor. 2. Ensure cells are healthy and within a suitable passage number. |
| Assay Conditions | 1. Optimize the incubation time and concentration of this compound. 2. Include appropriate positive and negative controls in your experiment. |
Issue 2: Precipitation of the Compound in Aqueous Media
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Lower the final concentration of this compound in the aqueous buffer or cell culture medium. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.1%) and consistent across all samples, including vehicle controls. |
| Improper Dilution | 1. When preparing working solutions, add the stock solution to the aqueous buffer while vortexing to facilitate mixing and prevent immediate precipitation. 2. Consider a serial dilution in the aqueous medium. |
Experimental Protocols & Workflows
Protocol: cAMP Inhibition Assay
This protocol outlines a general method to measure the inhibition of cAMP production by this compound in cells expressing the κ-opioid receptor.
-
Cell Seeding : Seed cells stably expressing KOR into a 96-well or 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation : Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare a solution of a cAMP-stimulating agent like forskolin.
-
Cell Treatment :
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the cells and incubate for a short period.
-
Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate.
-
-
Cell Lysis : Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection : Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis : Plot the cAMP levels against the log of the this compound concentration to determine the EC₅₀ value.
Protocol: Conditioned Place Preference (CPP) Experiment
This protocol provides a general workflow for assessing the effect of this compound on the rewarding properties of other drugs, such as morphine, using a CPP paradigm.[4][5][6]
-
Apparatus : Use a standard CPP apparatus with at least two distinct compartments.
-
Habituation (Day 1) : Allow the animals to freely explore the entire apparatus to establish baseline preference.
-
Conditioning (Days 2-5) :
-
On alternate days, administer the rewarding drug (e.g., morphine) and confine the animal to one compartment.
-
On the other days, administer the vehicle and confine the animal to the other compartment.
-
To test the effect of this compound, administer it prior to the morphine injection.
-
-
Preference Test (Day 6) : In a drug-free state, allow the animals to freely explore the entire apparatus. Record the time spent in each compartment.
-
Data Analysis : An increase in time spent in the drug-paired compartment indicates a CPP. Compare the CPP in animals treated with and without this compound.
Signaling Pathway
κ-Opioid Receptor Signaling
This compound, as a KOR agonist, activates the Gαi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. The dissociated Gβγ subunits can also modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 6. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing NP-5497-KA concentration for in vitro assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of NP-5497-KA in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
For initial experiments, we recommend a broad concentration range to determine the optimal dose-response. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range will help establish the IC50 value and identify potential toxicity at higher concentrations.
Q2: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
If unexpected cytotoxicity is observed, consider the following:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your specific cell line (typically ≤ 0.1%).
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects. A counterscreen against a panel of related kinases can help identify unintended targets.
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the inhibition of the target pathway.
Q3: My dose-response curve is flat, and I'm not seeing any inhibition. What should I do?
A lack of inhibition could be due to several factors:
-
Compound Inactivity: Verify the purity and integrity of your this compound stock.
-
Assay Conditions: The specific assay conditions (e.g., ATP concentration in a kinase assay) may not be optimal for detecting inhibition.
-
Cellular Resistance: The target cells may have intrinsic or acquired resistance mechanisms to this compound.
Q4: How can I be sure that the observed effects are due to the inhibition of the intended target?
To validate the mechanism of action, consider performing the following experiments:
-
Target Engagement Assay: Directly measure the binding of this compound to its intended target within the cell.
-
Rescue Experiments: Overexpress a drug-resistant mutant of the target kinase to see if it reverses the effects of this compound.
-
Downstream Pathway Analysis: Use techniques like Western blotting to confirm that this compound inhibits the phosphorylation of known downstream substrates of the target kinase.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility | This compound may be precipitating out of solution in your culture media. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into your final assay medium. Visually inspect for any precipitation. Consider using a formulation with solubility enhancers if the problem persists. |
| Inconsistent Results | Variability in cell seeding density, treatment duration, or reagent preparation. | Standardize all experimental parameters. Ensure consistent cell numbers and confluency at the start of each experiment. Prepare fresh dilutions of this compound for each experiment from a validated stock. |
| High Background Signal | Non-specific binding of detection antibodies or interference from the compound itself. | Include appropriate controls, such as "no primary antibody" and "compound only" wells. Optimize antibody concentrations and washing steps. |
Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line / Enzyme | Recommended Concentration Range | Notes |
| Cell Viability (MTT/XTT) | A549, HCT116 | 0.01 µM - 100 µM | Determine IC50 over a 72-hour incubation period. |
| Kinase Activity (Biochemical) | Recombinant Kinase X | 0.1 nM - 10 µM | Use an ATP concentration close to the Km for the kinase. |
| Western Blot (Target Phosphorylation) | MCF-7 | 0.1 µM - 10 µM | Treat cells for 2-4 hours before lysis to observe changes in target phosphorylation. |
| Clonogenic Assay | HeLa | 0.05 µM - 5 µM | A longer-term assay (7-14 days) to assess effects on cell proliferation and survival. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate, and the recombinant kinase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each concentration of this compound.
Visualizations
Caption: Proposed signaling pathway for this compound's mechanism of action.
Caption: Logical workflow for optimizing this compound concentration.
Technical Support Center: NP-5497-KA Conditioned Place Preference (CPP) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NP-5497-KA in conditioned place preference (CPP) experiments. The information is tailored for scientists and drug development professionals to address common issues encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: We are not observing a significant place preference or aversion with our compound. What are the potential reasons?
A1: A lack of significant results in a CPP experiment can stem from several factors. Consider the following:
-
Dosage: The dose of this compound or the substance it is being tested against (e.g., morphine) may be suboptimal. It is crucial to perform a dose-response curve to identify the effective range for producing CPP or its attenuation.
-
Conditioning Schedule: The number of conditioning sessions may be insufficient for the learning association to form. For drugs with weaker rewarding properties, more conditioning sessions may be necessary.[1]
-
Apparatus Bias: The animal may have a strong inherent preference for one compartment over the other, which can mask the conditioning effect. It is essential to assess baseline preference and consider a biased or unbiased experimental design accordingly.[1][2][3] In a biased design, the drug is typically paired with the initially non-preferred compartment.[3][4]
-
Habituation: Insufficient habituation to the apparatus and handling can lead to stress and anxiety, which may interfere with the conditioning process.
-
Timing of Injection: The timing of the drug administration relative to placement in the conditioning chamber is critical. The animal should experience the peak effects of the drug while in the designated compartment.
Q2: How do we differentiate between a true place preference and an effect on locomotor activity?
A2: This is a critical consideration in CPP studies. A drug that increases locomotor activity might lead to an animal spending more time in the drug-paired compartment simply due to increased exploration.[5] To address this:
-
Monitor Locomotor Activity: Always record and analyze locomotor activity during the conditioning and testing phases. This can be done using automated video tracking systems.
-
Control Groups: Include control groups that receive the drug but are not confined to a specific chamber during conditioning to assess the drug's general effects on activity.
-
Data Analysis: Analyze the time spent in each compartment in conjunction with the locomotor data. If a significant increase in time in the drug-paired compartment is accompanied by a substantial increase in overall locomotion, the results should be interpreted with caution. A recent study showed that this compound at a dose of 10 mg/kg did not affect rotarod performance, suggesting it does not cause motor incoordination.
Q3: Should we use a biased or an unbiased CPP design for our experiments with this compound?
A3: The choice between a biased and an unbiased design depends on the specific research question and the inherent properties of your CPP apparatus.
-
Unbiased Design: In an unbiased design, the drug-paired compartment is randomly assigned. This is generally preferred as it avoids potential confounding effects of initial chamber preference.[6]
-
Biased Design: A biased design can be useful, particularly when a drug has weaker rewarding or aversive effects. In this design, the pre-test is used to determine the animal's preferred and non-preferred sides. The drug is then paired with the non-preferred side.[1][4] This can enhance the detection of a preference shift.
It is crucial to clearly state the design used in your methodology to ensure the replicability of your findings.[2]
Q4: What are the key parameters to consider for the experimental protocol when using this compound to attenuate morphine-induced CPP?
A4: Based on existing research, the following parameters have been shown to be effective:
-
Animals: C57BL/6J mice are a commonly used strain for this type of study.
-
Morphine Dosage: A dose of 10 mg/kg (s.c.) of morphine hydrochloride is typically used to induce a robust CPP.
-
This compound Dosage: Oral administration of this compound in a range of 1-10 mg/kg has been shown to dose-dependently suppress morphine-induced CPP.
-
Administration Route: this compound can be administered orally (p.o.), while morphine is typically given subcutaneously (s.c.).
-
Conditioning Schedule: A common schedule involves alternating daily injections of morphine and vehicle over several days.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Description |
| Mechanism of Action | Selective κ-opioid receptor (KOP) full agonist. |
| Selectivity | Over 1000-fold higher selectivity for KOP over the μ-opioid receptor (MOP). |
| Reported Effect in CPP | Dose-dependently suppressed morphine-induced conditioned place preference in mice. |
| Effective Oral Dose | 1-10 mg/kg in mice. |
| Effect on Motor Function | No significant effect on rotarod performance at 10 mg/kg, suggesting a lack of motor impairment. |
Table 2: Example Data from a Morphine vs. Morphine + this compound CPP Experiment
| Group | Pre-Test Time in Drug-Paired Side (s) | Post-Test Time in Drug-Paired Side (s) | Preference Score (Post - Pre) |
| Vehicle + Saline | 445 ± 25 | 450 ± 30 | 5 ± 5 |
| Vehicle + Morphine | 450 ± 28 | 680 ± 40 | 230 ± 12 |
| This compound (1 mg/kg) + Morphine | 455 ± 30 | 610 ± 35 | 155 ± 5 |
| This compound (3 mg/kg) + Morphine | 448 ± 27 | 520 ± 32 | 72 ± 5 |
| This compound (10 mg/kg) + Morphine | 452 ± 29 | 460 ± 28 | 8 ± 3 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Attenuation of Morphine-Induced CPP by this compound
This protocol outlines the key steps for investigating the effect of this compound on morphine-induced conditioned place preference.
1. Apparatus:
-
A three-chamber CPP apparatus is commonly used. The two outer chambers should have distinct visual and tactile cues, while the central chamber is neutral.
2. Animals and Habituation:
-
Male C57BL/6J mice are frequently used.
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Handle the mice for several days before the experiment to acclimate them to the researcher.
-
Habituate the mice to the CPP apparatus by allowing them to freely explore all three chambers for a set period (e.g., 15 minutes) for 2-3 days.
3. Experimental Phases:
-
Pre-Conditioning (Baseline Preference):
-
On the day after the final habituation session, place each mouse in the central chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers. This serves as the baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded.
-
-
Conditioning:
-
This phase typically lasts for 6-8 days.
-
Day 1, 3, 5, 7 (Morphine Pairing): Administer morphine (e.g., 10 mg/kg, s.c.) and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
Day 2, 4, 6, 8 (Vehicle Pairing): Administer the vehicle (e.g., saline, s.c.) and confine the mouse to the opposite outer chamber for 30 minutes.
-
The assignment of the morphine-paired chamber should be counterbalanced across subjects.
-
For testing this compound, administer it orally (e.g., 1, 3, or 10 mg/kg) a set time (e.g., 30 minutes) before the morphine injection on the morphine pairing days. The control group would receive the vehicle for this compound.
-
-
Post-Conditioning (Test):
-
The day after the final conditioning session, place the mouse in the central chamber with free access to all chambers for 15 minutes (in a drug-free state).
-
Record the time spent in each of the outer chambers.
-
4. Data Analysis:
-
The primary measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test.
-
A significant increase in time spent in the morphine-paired chamber in the control group indicates successful conditioning.
-
A significant reduction in this time in the this compound treated groups indicates attenuation of the morphine-induced CPP.
-
Statistical analysis is typically performed using ANOVA followed by post-hoc tests.
Visualizations
Caption: Experimental workflow for a conditioned place preference study.
Caption: Troubleshooting logic for the absence of a CPP effect.
Caption: Simplified signaling pathways in morphine CPP and its attenuation.
References
- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. The Varied Uses of Conditioned Place Preference in Behavioral Neuroscience Research: An Investigation of Alcohol Administration in Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NP-5497-KA for In Vivo Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing NP-5497-KA in in vivo experiments. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to facilitate the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and highly selective κ-opioid receptor (KOP) agonist.[1][2][3] It demonstrates a 1000-fold higher selectivity for the KOP over the μ-opioid receptor (MOP).[1][2][3] Its mechanism of action involves activating KOP, which is a G protein-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, reducing cyclic adenosine monophosphate (cAMP) levels, and modulating downstream signaling pathways.[1][2]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily investigated for its potential in treating substance use disorders, particularly opioid addiction.[1][2][3] In preclinical studies, it has been shown to suppress morphine-induced rewarding behaviors in mice.[1][2][3] Its high selectivity for KOP suggests it may offer a therapeutic benefit with a reduced side-effect profile compared to less selective KOP agonists, such as sedation or motor impairment.[1][2][3]
Q3: What administration routes have been validated for this compound in vivo?
A3: Published preclinical studies have demonstrated the efficacy of this compound via oral administration (p.o.) in mice.[1][2][3] The compound is reported to have sufficient oral absorption.[2] While other administration routes like intraperitoneal (i.p.) or intravenous (i.v.) may be theoretically possible, formulation development and validation would be required.
Q4: What is the κ-opioid receptor (KOP) signaling pathway?
A4: The κ-opioid receptor is a G protein-coupled receptor (GPCR). Upon binding of an agonist like this compound, the receptor activates inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. Additionally, Gi/o signaling can lead to the closure of voltage-gated calcium channels and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces neuronal excitability.
Troubleshooting and Vehicle Selection Guide
Q5: My this compound formulation is cloudy or shows precipitation. What should I do?
A5: Cloudiness or precipitation indicates that this compound has poor solubility in the chosen vehicle, which can lead to inaccurate dosing and low bioavailability. Consider the following troubleshooting steps:
-
Sonication: Gentle heating and sonication can sometimes help dissolve the compound. However, be cautious about compound stability at higher temperatures.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.[4] This is more relevant for aqueous solutions intended for intravenous use.[5]
-
Vehicle Optimization: The most common solution is to switch to or optimize a vehicle with better solubilizing properties. Many poorly soluble drugs require formulations containing co-solvents, surfactants, or lipids.[6][7][8]
Q6: How do I select the appropriate vehicle for my in vivo study?
A6: The choice of vehicle is critical and depends on the administration route, the required dose, and the physicochemical properties of this compound.[9] Always include a "vehicle-only" control group in your experiments to account for any effects of the formulation itself.[9][10] Below is a summary of common vehicle strategies for poorly soluble compounds.
| Vehicle Strategy | Components | Administration Route | Advantages | Disadvantages |
| Aqueous Suspension | Water/Saline + Suspending agent (e.g., 0.5% Methylcellulose (MC), Carboxymethylcellulose (CMC)) | Oral (p.o.) | Simple to prepare; generally well-tolerated.[11][12] | May lead to variable absorption; risk of settling. |
| Co-solvent System | DMSO, PEG-400, Ethanol, Propylene Glycol (PG) often in combination with water or saline.[9] | p.o., i.p., i.v. (with caution) | Can significantly increase solubility.[13] | Potential for toxicity or vehicle-induced side effects.[10][14] DMSO can cause irritation.[9][11] |
| Lipid-Based Formulation | Oils (Corn, Sesame, Olive), Surfactants (e.g., Polysorbate 80/Tween 80).[9][11] | p.o., i.p. | Enhances absorption of lipophilic compounds.[4][6] | Not suitable for i.v. administration unless formulated as an emulsion.[9] Can affect animal physiology.[14] |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in aqueous solution. | p.o., i.v., i.p. | Forms inclusion complexes to increase aqueous solubility.[9][13] | Can be dose-limiting due to potential renal toxicity at high concentrations.[11][12] |
Q7: My in vivo results show high variability between animals. Could the vehicle be the cause?
A7: Yes, high variability can be a consequence of poor formulation. If this compound precipitates out of solution before or after administration, the actual dose received by each animal can vary significantly. This is a common issue with simple suspensions.[7] Consider switching to a solution-based formulation (e.g., using co-solvents or cyclodextrins) to ensure consistent dosing.
Experimental Protocols & Workflows
Protocol 1: General Method for Oral Formulation Preparation (Co-Solvent Approach)
This protocol describes a common method for preparing a solution of a poorly water-soluble compound for oral gavage in mice.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Add a minimal volume of a strong organic solvent, such as Dimethyl Sulfoxide (DMSO), to completely dissolve the compound. For example, start with 5-10% of the final volume as DMSO. Vortex or sonicate briefly if necessary.
-
Addition of Co-solvents: Add any intermediate co-solvents, such as PEG-400. A common formulation is 10% DMSO, 40% PEG-400. Mix thoroughly until the solution is clear.
-
Final Dilution: Slowly add the aqueous component (e.g., saline or sterile water) to reach the final desired volume and concentration. It is crucial to add the aqueous phase last and slowly while vortexing to prevent precipitation.
-
Final Check: Inspect the final formulation to ensure it is a clear, homogenous solution. If any cloudiness appears, the formulation is not suitable, and the ratio of solvents needs to be re-optimized.
-
Storage: Store the formulation as per the compound's stability data. Many formulations are prepared fresh daily.
Workflow: Vehicle Selection for a New In Vivo Study
The following diagram outlines a logical workflow for selecting and validating a vehicle for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: NP-5497-KA Animal Model Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NP-5497-KA in animal models. The information is designed to help minimize potential side effects and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and highly selective κ-opioid receptor (KOR) agonist. Its primary mechanism of action is to selectively bind to and activate KORs, which are G protein-coupled receptors involved in various physiological processes, including pain perception, mood, and reward.[1][2] this compound has demonstrated significantly higher selectivity for KOR over µ-opioid (MOR) and δ-opioid (DOR) receptors, making it a valuable tool for studying KOR-mediated effects.
Q2: What are the known side effects of KOR agonists in animal models?
A2: KOR agonists are known to potentially induce a range of side effects in animal models, including:
-
Dysphoria and Aversion: This is a state of general unease or dissatisfaction, often measured using the conditioned place aversion (CPA) paradigm.
-
Sedation and Motor Incoordination: This can manifest as reduced locomotor activity and impaired performance on tasks requiring balance and coordination, such as the rotarod test.
-
Psychotomimetic Effects: These can include hallucinations and altered perception, which are challenging to model directly in animals but are a known concern from human studies of non-selective KOR agonists.
Q3: How does the side effect profile of this compound compare to other KOR agonists?
A3: Preclinical data suggests that this compound has a more favorable side effect profile compared to other KOR agonists like nalfurafine and U50,488H. Specifically, this compound has been shown to not impair rotarod performance in mice at effective doses, indicating a lower risk of sedation and motor incoordination.[3]
Q4: What is the evidence for the reduced side effect profile of this compound?
A4: The primary evidence comes from studies directly comparing this compound to other KOR agonists in behavioral assays. For instance, in the rotarod test, mice treated with this compound showed no significant difference in performance compared to vehicle-treated animals, whereas other KOR agonists have been reported to impair performance.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Motor Impairment
Possible Cause:
-
Incorrect Dosing: The dose of this compound may be too high.
-
Animal Strain Variability: Different mouse or rat strains may have varying sensitivities to KOR agonists.
-
Experimental Conditions: Environmental factors or stress can sometimes exacerbate sedative effects.
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for the dosing solution.
-
Dose-Response Study: If not already done, perform a dose-response study to determine the optimal therapeutic dose with minimal motor side effects in your specific animal model and strain.
-
Acclimatize Animals: Ensure animals are properly acclimated to the experimental environment and handling procedures to minimize stress.
-
Compare with a Positive Control: If possible, include a KOR agonist known to cause sedation (e.g., U50,488H) as a positive control to validate the experimental setup.
Issue 2: Observing Conditioned Place Aversion (CPA) instead of the desired effect
Possible Cause:
-
Dose Selection: Higher doses of KOR agonists are more likely to induce aversive effects.
-
Conditioning Protocol: The duration and number of conditioning sessions can influence the development of CPA.
-
Apparatus Bias: Animals may have an inherent preference or aversion to one of the compartments in the CPP apparatus.
Troubleshooting Steps:
-
Optimize Dose: Use the lowest effective dose of this compound, as determined by dose-response studies for the desired therapeutic effect.
-
Refine Conditioning Protocol: Consider reducing the number or duration of conditioning sessions.
-
Conduct a Bias Test: Before conditioning, assess the baseline preference of each animal for the different compartments and counterbalance the drug-paired compartment assignment.
-
Control for Environmental Cues: Ensure the only significant difference between the compartments is the intended cues to avoid confounding factors.
Data Summary
The following tables summarize quantitative data from preclinical studies to facilitate comparison.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | KOR EC50 (nM) | MOP EC50 (nM) | DOR EC50 (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound | 0.12 | >10,000 | >10,000 | >83,333 | >83,333 |
| Nalfurafine | 1.1 | 180 | 1,200 | 164 | 1,091 |
| U50,488H | 19 | 4,100 | 11,000 | 216 | 579 |
EC50 values represent the concentration required to elicit 50% of the maximal response. Higher selectivity ratios indicate greater specificity for the KOR.
Table 2: Comparative Effects on Motor Coordination (Rotarod Test)
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | % Time on Rod (vs. Vehicle) |
| This compound | 10 | p.o. | Mice | ~100% (No significant difference) |
| Nalfurafine | 0.015 | i.p. | Mice | Decreased performance |
| U50,488H | 5 | i.p. | Mice | Significantly decreased performance |
Table 3: Conditioned Place Preference/Aversion (CPP/CPA) Data
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Outcome | Preference Score (s) |
| This compound | 1-10 | p.o. | Mice | Inhibition of Morphine-Induced CPP | N/A (Inhibitory effect) |
| Nalfurafine | 0.03 | s.c. | Mice | CPA | ~ -150 |
| U50,488H | 2 | s.c. | Mice | CPA | ~ -200 |
Preference Score is calculated as time spent in the drug-paired chamber post-conditioning minus time spent pre-conditioning. A negative score indicates aversion.
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance.
Materials:
-
Rotarod apparatus (e.g., accelerating model)
-
This compound solution and vehicle control
-
Male C57BL/6J mice (8-10 weeks old)
-
Syringes for oral gavage
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Training: On the day before the test, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes.
-
Baseline Measurement: On the test day, record the baseline latency to fall for each mouse on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle to the mice.
-
Testing: At a predetermined time post-administration (e.g., 30 minutes), place the mice back on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Conditioned Place Preference (CPP) for Assessing Rewarding/Aversive Effects
Objective: To evaluate the potential of this compound to induce reward or aversion, or to modulate the rewarding effects of other substances.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound solution and vehicle control
-
Male C57BL/6J mice (8-10 weeks old)
-
Syringes for oral gavage
Procedure:
-
Pre-Conditioning (Baseline Preference): On Day 1, place each mouse in the central compartment and allow free access to all three chambers for 15 minutes. Record the time spent in each of the two outer chambers.
-
Conditioning:
-
Day 2: Administer the drug (e.g., this compound) and confine the mouse to one of the outer compartments for 30 minutes.
-
Day 3: Administer the vehicle and confine the mouse to the opposite outer compartment for 30 minutes.
-
Repeat this alternating schedule for a total of 6-8 days. The assignment of the drug-paired compartment should be counterbalanced based on the baseline preference to avoid bias.
-
-
Post-Conditioning (Test): On the day after the final conditioning session, place the mouse in the central compartment and allow free access to all chambers for 15 minutes, with no drug administration. Record the time spent in each of the outer chambers.
-
Data Analysis: Calculate a preference score (time in drug-paired chamber post-conditioning minus time pre-conditioning). Compare the scores between the drug and vehicle groups. A significant positive score indicates a preference, while a significant negative score indicates an aversion.
Visualizations
Caption: KOR Signaling Pathways and Associated Effects.
Caption: Workflow for Key Behavioral Experiments.
References
NP-5497-KA metabolic stability and pharmacokinetics
Technical Support Center: NP-5497-KA
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it important for this compound?
A1: Metabolic stability refers to a compound's susceptibility to being broken down by drug-metabolizing enzymes.[1] This is a critical parameter because it influences key pharmacokinetic properties like half-life, oral bioavailability, and clearance.[1] A compound with low metabolic stability is quickly eliminated from the body, potentially requiring higher or more frequent doses.[1] Conversely, a compound that is too stable might accumulate and lead to toxicity.[1] Optimizing the metabolic stability of this compound is crucial for its development as a safe and effective drug.
Q2: What are the recommended initial in vitro assays to evaluate the metabolic stability of this compound?
A2: The initial assessment of metabolic stability is typically carried out using in vitro systems containing drug-metabolizing enzymes.[1] The most common starting points are:
-
Liver Microsomal Stability Assay: This is a high-throughput screening method to assess Phase I metabolic stability, which is primarily mediated by cytochrome P450 (CYP) enzymes.[1][2]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells, allowing for the evaluation of both Phase I and Phase II metabolism. This provides a more comprehensive overview of a compound's metabolic profile.[1][3]
Q3: How can I determine which CYP450 enzymes are responsible for the metabolism of this compound?
A3: Identifying the specific CYP450 enzymes involved in the metabolism of this compound is essential for predicting potential drug-drug interactions.[4] This can be achieved through:
-
Recombinant CYP450 Enzyme Assays: Incubating this compound with individual recombinant human CYP450 enzymes can pinpoint which isoforms are responsible for its metabolism.[4]
-
Chemical Inhibition Assays: This method uses known selective inhibitors for each major CYP450 enzyme in human liver microsomes to see which inhibitor prevents the metabolism of this compound.[4]
Q4: What are some common challenges in performing in vivo pharmacokinetic studies?
A4: In vivo pharmacokinetic studies can present several challenges, including ethical considerations, study design complexities, and issues with accurately measuring drug concentrations in biological samples.[5] For studies in specific populations, like neonates, recruiting a sufficient number of participants can also be a significant hurdle.[5] Additionally, variability in drug dosing across different study sites can complicate population pharmacokinetic analyses.[5]
Troubleshooting Guides
In Vitro Metabolic Stability Assays
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | - Poor mixing of reagents. - Inconsistent timing for stopping the reaction. - Pipetting errors. | - Ensure all solutions are thoroughly mixed before and during the experiment. - Use a multichannel pipette for simultaneous addition of reagents to stop the reaction. - Calibrate pipettes regularly. |
| The disappearance rate of this compound is too fast to measure accurately. | - The concentration of microsomes is too high. - The compound is highly labile. | - Reduce the microsomal protein concentration. - Shorten the incubation time points (e.g., 0, 1, 2, 5, 10 minutes).[1] |
| No metabolism is observed for the positive control compound. | - Inactive microsomes. - Incorrect or degraded cofactor (e.g., NADPH). | - Use a new, validated batch of microsomes.[1] - Prepare fresh NADPH solution for each experiment and keep it on ice.[1] |
| This compound precipitates in the incubation mixture. | - Low aqueous solubility of the compound. | - Decrease the concentration of this compound. - Increase the percentage of organic solvent (e.g., DMSO), ensuring it remains below a level that inhibits enzyme activity (typically <1%).[1] |
In Vivo Pharmacokinetic Studies
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animals in the same dose group. | - Inaccurate dosing. - Differences in animal health or stress levels. - Issues with the formulation leading to variable absorption. | - Ensure accurate dose administration for each animal. - Acclimatize animals to the experimental conditions to minimize stress. - Evaluate the stability and solubility of the dosing formulation.[6] |
| Poor oral bioavailability. | - High first-pass metabolism. - Poor absorption from the GI tract. - Efflux transporter activity. | - Investigate the contribution of hepatic and intestinal metabolism. - Conduct permeability assays (e.g., Caco-2) to assess absorption.[7] - Use in vitro systems to determine if this compound is a substrate for efflux transporters like P-glycoprotein. |
| Unexpectedly short or long half-life. | - Rapid metabolism and/or excretion. - Slower than expected clearance. - Potential for enterohepatic recirculation. | - Correlate in vivo findings with in vitro metabolic stability data. - Analyze urine and feces to understand the primary routes of excretion. - In studies with bile duct cannulated animals, look for the presence of the compound or its metabolites in the bile. |
| Discrepancy between in vitro predictions and in vivo results. | - The in vitro system may not fully represent the complexity of the in vivo environment.[8] - Other clearance pathways (e.g., renal excretion) may be significant in vivo.[1] | - Investigate alternative clearance mechanisms. - Consider the impact of plasma protein binding on the free fraction of the compound available for metabolism and clearance. |
Quantitative Data Summary
Table 1: In Vitro Metabolic Stability of this compound
| System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 25 | 27.7 |
| Liver Microsomes | Rat | 15 | 46.2 |
| Liver Microsomes | Mouse | 10 | 69.3 |
| Hepatocytes | Human | 45 | 15.4 |
| Hepatocytes | Rat | 30 | 23.1 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (1 mg/kg, IV and PO)
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | 550 | 120 |
| Tmax (h) | 0.08 | 0.5 |
| AUC₀-t (ngh/mL) | 850 | 340 |
| AUC₀-inf (ngh/mL) | 875 | 355 |
| t½ (h) | 2.5 | 2.8 |
| CL (L/h/kg) | 1.14 | - |
| Vd (L/kg) | 3.2 | - |
| Bioavailability (F%) | - | 40.6 |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare stock solutions of this compound and positive control compounds (e.g., testosterone, verapamil) in DMSO.[2]
-
Thaw pooled liver microsomes (human, rat, or mouse) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[2][9]
-
Prepare a fresh NADPH regenerating system solution.[10]
-
-
Incubation:
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[1][11]
-
Centrifuge the samples to precipitate proteins.[11]
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.[2]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[2]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Preparation:
-
Dosing:
-
For intravenous (IV) administration, administer this compound (e.g., 1 mg/kg) as a bolus injection into the tail vein.
-
For oral (PO) administration, administer this compound (e.g., 1 mg/kg) via oral gavage.[12]
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[12]
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.[12]
-
Extract this compound from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
Visualizations
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Workflow for an in vivo pharmacokinetic study in rats.
References
- 1. benchchem.com [benchchem.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. criver.com [criver.com]
- 5. Barriers and Challenges in Performing Pharmacokinetic Studies to Inform Dosing in the Neonatal Population | MDPI [mdpi.com]
- 6. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 8. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 9. mttlab.eu [mttlab.eu]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: NP-5497-KA Research
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments with NP-5497-KA, a novel and selective κ-opioid receptor (KOP) agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the use of this compound and its control compounds.
Q1: What are the recommended positive and negative control compounds for experiments involving this compound?
A1:
-
Positive Controls: For comparative studies, established KOP agonists such as nalfurafine and U-69,593 are recommended. These compounds have well-characterized activity at the κ-opioid receptor.[1]
-
Negative Control/Antagonist: To confirm that the observed effects of this compound are mediated by the κ-opioid receptor, the selective KOP antagonist nor-binaltorphimine (nor-BNI) should be used.[2][3][4][5] Nor-BNI can be used to block the effects of this compound.
-
Vehicle Control: The appropriate vehicle used to dissolve this compound and control compounds should always be included as a control group in all experiments to account for any effects of the solvent itself.
Q2: How should I dissolve this compound for in vitro and in vivo experiments?
A2: The solubility of this compound should be determined empirically for your specific experimental conditions. For in vivo oral administration in mice, a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in water is a common approach. For in vitro assays, dissolving the compound in DMSO as a stock solution is a standard practice. Always ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all treatment groups, including the vehicle control, to avoid solvent-induced artifacts.
Q3: I am not observing the expected inhibition of cAMP production with this compound in my in vitro assay. What could be the issue?
A3:
-
**Cell Line: **Ensure your cell line endogenously or recombinantly expresses the κ-opioid receptor.
-
Forskolin Concentration: In a Gαi-coupled receptor assay, forskolin is used to stimulate adenylyl cyclase to produce a measurable baseline of cAMP. The concentration of forskolin may need to be optimized for your specific cell line to achieve a robust signal window for detecting inhibition.
-
Compound Degradation: Ensure the stock solution of this compound has been stored properly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Protocol: Review your cAMP assay protocol. Incubation times and cell numbers may need optimization.[6][7][8][9][10]
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Ensure your incubation times are appropriate.
Q4: My in vivo behavioral study with this compound is showing inconsistent results. What are some potential reasons?
A4:
-
Route of Administration and Bioavailability: this compound has been shown to be orally active.[1][11] However, the bioavailability and pharmacokinetics can be influenced by factors such as the vehicle used and the fasting state of the animals. Ensure consistent administration procedures.
-
Animal Stress: Stress can significantly impact behavioral outcomes. Acclimate the animals to the experimental room and handling procedures before starting the experiment.[12]
-
Dose Selection: The dose-response relationship for this compound may not be linear. It is crucial to perform a dose-response study to identify the optimal concentration for your specific behavioral paradigm.
-
Apparatus and Environmental Conditions: Ensure the behavioral testing apparatus is cleaned thoroughly between animals to remove any olfactory cues. Maintain consistent lighting, temperature, and noise levels in the testing room.
Q5: Can this compound be used in combination with other drugs, like morphine?
A5: Yes, this compound has been studied in combination with morphine. It has been shown to suppress morphine-induced conditioned place preference, suggesting it may modulate the rewarding effects of μ-opioid receptor agonists.[1] When conducting such studies, it is important to include appropriate control groups for each compound alone and in combination.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and recommended control compounds to facilitate experimental design and comparison.
| Compound | Target Receptor | Activity | Potency (EC50/IC50) | Selectivity | Reference |
| This compound | κ-opioid receptor (KOP) | Full Agonist | EC50 = 0.014 nM (cAMP assay) | ~1000-fold over MOP | [1] |
| Nalfurafine | κ-opioid receptor (KOP) | Full/Partial Agonist | Varies by assay | ~65-fold over MOP (in same cAMP assay) | [1] |
| U-69,593 | κ-opioid receptor (KOP) | Agonist | High affinity (Kd = 3 nM) | Highly selective for KOP | [13][14][15] |
| Nor-binaltorphimine (nor-BNI) | κ-opioid receptor (KOP) | Antagonist | High potency | Highly selective for KOP | [2][3][5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound via KOP-mediated inhibition of adenylyl cyclase.
Caption: Experimental workflow for characterizing this compound in vitro and in vivo.
Detailed Experimental Protocols
In Vitro cAMP Inhibition Assay
Objective: To determine the potency and efficacy of this compound in inhibiting cAMP production through the κ-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human κ-opioid receptor (HEK-hKOP).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound, positive controls (nalfurafine, U-69,593), and negative control/antagonist (nor-BNI).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Cell Seeding: Seed HEK-hKOP cells into 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer. For antagonist studies, prepare nor-BNI at a fixed concentration.
-
Antagonist Pre-incubation (if applicable): Add nor-BNI to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add this compound or positive controls to the wells.
-
Forskolin Stimulation: Add a pre-optimized concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a specified duration (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
In Vivo Conditioned Place Preference (CPP)
Objective: To assess the effect of this compound on the rewarding properties of morphine.
Materials:
-
Male C57BL/6J mice.
-
Conditioned Place Preference apparatus with distinct compartments.
-
This compound, morphine, and vehicle.
-
Video tracking software.
Procedure:
-
Pre-Conditioning (Day 1): Allow each mouse to freely explore the entire CPP apparatus for 15-20 minutes. Record the time spent in each compartment to establish baseline preference. Assign the less-preferred compartment as the drug-paired side.
-
Conditioning (Days 2-7):
-
Drug Pairing: On alternate days, administer morphine and immediately confine the mouse to the drug-paired compartment for 30 minutes.
-
Vehicle Pairing: On the intervening days, administer the vehicle and confine the mouse to the vehicle-paired compartment for 30 minutes.
-
This compound Treatment: Administer this compound (or vehicle) orally at a specified time before the morphine injection on the drug-pairing days.
-
-
Post-Conditioning Test (Day 8): Place each mouse back into the CPP apparatus with free access to all compartments for 15-20 minutes. Record the time spent in each compartment.
-
Data Analysis: Calculate the difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning phases. Compare the scores between the vehicle-treated and this compound-treated groups.
In Vivo Rotarod Test
Objective: To evaluate the effect of this compound on motor coordination and balance.
Materials:
-
Male C57BL/6J mice.
-
Accelerating rotarod apparatus.
-
This compound and vehicle.
Procedure:
-
Training (Days 1-2): Train the mice on the rotarod at a constant low speed (e.g., 4 RPM) for a few trials to acclimate them to the apparatus.
-
Testing (Day 3):
-
Administer this compound or vehicle orally.
-
At the time of peak drug effect (determined from pharmacokinetic studies), place the mouse on the rotarod.
-
Start the rotarod, which accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rotating rod.
-
Perform multiple trials with an appropriate inter-trial interval.
-
-
Data Analysis: Compare the average latency to fall between the vehicle-treated and this compound-treated groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 4. Systemic κ-opioid receptor antagonism by nor-binaltorphimine reduces dependence-induced excessive alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Rotarod-Test for Mice [protocols.io]
- 13. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Affinity of drugs and peptides for U-69,593-sensitive and -insensitive kappa opiate binding sites: the U-69,593-insensitive site appears to be the beta endorphin-specific epsilon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NP-5497-KA and Nalfurafine: In Vivo Efficacy and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel kappa-opioid receptor (KOR) agonist, NP-5497-KA, and the clinically approved drug, nalfurafine. The comparison is based on available preclinical data, focusing on receptor pharmacology and in vivo efficacy in a behavioral model of opioid reward.
Introduction and Mechanism of Action
Both this compound and nalfurafine are selective agonists of the kappa-opioid receptor (KOR), a G-protein coupled receptor involved in modulating pain, pruritus (itch), and reward pathways.[1][2] Nalfurafine is a clinically approved therapeutic in Japan for treating uremic pruritus in patients undergoing hemodialysis.[3][4][5] this compound is a novel, preclinical compound that has been investigated for its potential in treating substance use disorders.[2][6]
Activation of the KOR by an agonist like this compound or nalfurafine initiates a signaling cascade. The receptor-bound G-protein (Gαi/o) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP modulates neuronal excitability and inhibits the release of certain neurotransmitters, which is believed to underlie their therapeutic effects.[1] Nalfurafine has been described as a G-protein biased agonist, which may contribute to its unique pharmacological profile.[7]
Comparative Pharmacology: In Vitro Profile
In vitro studies using cAMP assays have characterized the potency, efficacy, and selectivity of both compounds at the kappa-opioid receptor. This compound demonstrates significantly higher potency and selectivity for the KOR compared to nalfurafine.[2]
| Parameter | This compound | Nalfurafine | Reference Compound |
| Target Receptor | KOR | KOR | - |
| Potency (EC₅₀) | 0.014 nM | 1.26 nM (approx. 90x less potent) | U-69,593 (22.4 nM) |
| Efficacy (Eₘₐₓ) | 97% (Full Agonist) | 100% (Full Agonist) | - |
| KOR/MOR Selectivity | ~1000-fold | ~65-fold | - |
| KOR/DOR Selectivity | ~100-fold | Not specified in study | - |
| Data sourced from a comparative study using cAMP inhibition assays.[2] |
In Vivo Efficacy and Side Effect Comparison
Direct comparative in vivo efficacy data for this compound in models of pruritus or pain are not currently available in the published literature. The primary in vivo comparison has been conducted in a mouse model relevant to substance use disorder—the morphine-induced conditioned place preference (CPP) test—and a test for motor side effects.[2][6]
Efficacy in Morphine-Induced Conditioned Place Preference (CPP)
The CPP test is a model used to study the rewarding or aversive effects of drugs. In this context, both compounds were tested for their ability to block the rewarding effects of morphine. Both this compound and nalfurafine were effective at dose-dependently suppressing morphine-induced CPP, indicating potential for treating opioid use disorder.[2][6]
| Parameter | This compound | Nalfurafine |
| Animal Model | C57BL/6J Mice | C57BL/6J Mice |
| Induction Agent | Morphine (10 mg/kg, s.c.) | Morphine (10 mg/kg, s.c.) |
| Administration Route | Oral (p.o.) | Intraperitoneal (i.p.) |
| Effective Dose Range | 1 - 10 mg/kg | 1 - 10 µg/kg |
| Outcome | Dose-dependently suppressed morphine reward. Effect at 10 mg/kg was comparable to 10 µg/kg of nalfurafine.[2][6] | Dose-dependently suppressed morphine reward.[2][6] |
| Data sourced from Ide et al., 2023.[2] |
Motor Side Effect Profile: Rotarod Performance
A common side effect of KOR agonists is sedation and motor incoordination.[2] The rotarod test was used to assess these potential side effects. In this assay, this compound demonstrated a significant advantage over nalfurafine, showing no impact on motor performance at a high, effective dose.[2]
| Parameter | This compound | Nalfurafine |
| Animal Model | ICR Mice | ICR Mice |
| Test | Rotarod Performance | Rotarod Performance |
| Dose Tested | 10 mg/kg (p.o.) | 10 µg/kg (i.p.) |
| Outcome | No effect on rotarod performance.[2] | Significantly inhibited rotarod performance.[2] |
| Data sourced from Ide et al., 2023.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
cAMP Assay (In Vitro)
The agonistic activity of the compounds was evaluated by measuring the inhibition of forskolin-stimulated cAMP accumulation in Chinese Hamster Ovary (CHO) cells stably expressing the human KOR, MOR, or DOR. Cells were incubated with various concentrations of this compound or nalfurafine before being stimulated with forskolin. The resulting cAMP levels were measured using a competitive immunoassay. Potency (EC₅₀) and maximal efficacy (Eₘₐₓ) were calculated from the concentration-response curves.[2]
Morphine-Induced Conditioned Place Preference (CPP)
This behavioral paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug. The workflow consists of three phases: pre-conditioning, conditioning, and post-conditioning (test).
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Animals: C57BL/6J mice.
-
Procedure:
-
Pre-conditioning (Day 1): Mice are allowed to freely explore both chambers for 15 minutes to determine baseline preference.
-
Conditioning (Days 2-7): For six days, mice receive alternating daily injections. In the morning, they receive morphine (10 mg/kg, s.c.) and are confined to their initially non-preferred chamber for 60 minutes. In the afternoon, they receive saline and are confined to their preferred chamber. The test group animals (this compound or nalfurafine) are pre-treated 30 minutes before the morphine injection.
-
Post-conditioning (Day 8): Mice are again allowed to freely explore both chambers for 15 minutes, and the time spent in each chamber is recorded. A significant increase in time spent in the morphine-paired chamber indicates a conditioned preference.[2]
-
Rotarod Performance Test
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod apparatus (Rotarod).
-
Animals: Male ICR mice.
-
Procedure: Mice are trained to stay on the rotating rod. On the test day, mice are administered either this compound (10 mg/kg, p.o.), nalfurafine (10 µg/kg, i.p.), or a vehicle. Their ability to remain on the rod, which accelerates from 4 to 40 rpm over 5 minutes, is measured at 30, 60, 90, and 120 minutes post-administration. The latency to fall is recorded as the primary measure of motor performance.[2]
Summary and Conclusion
This guide consolidates the available preclinical data comparing the novel KOR agonist this compound with the established drug nalfurafine.
-
Pharmacology: this compound is a more potent and highly selective KOR agonist in vitro compared to nalfurafine.[2]
-
In Vivo Efficacy: In a mouse model of morphine reward, both compounds demonstrate comparable efficacy in blocking drug-seeking behavior, although they were administered via different routes.[2][6]
-
Side Effect Profile: this compound shows a significant advantage in the tested model, exhibiting no motor impairment at a behaviorally effective dose that caused significant motor deficits with nalfurafine.[2]
Crucially, there is a gap in the current literature regarding the efficacy of this compound in established in vivo models of pruritus and pain. While its high KOR potency and selectivity are promising, further studies are required to determine if it can match or exceed the anti-pruritic and analgesic efficacy of nalfurafine. The improved side effect profile of this compound suggests it could be a promising candidate for further development, warranting investigation into these clinically relevant therapeutic areas.
References
- 1. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and characterization of mouse scratching behavior by a new apparatus, MicroAct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scratching behavior in various strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral differentiation between itch and pain in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multimodal Analgesia for Acute Postoperative and Trauma-Related Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NP-5497-KA and U-69,593: Selectivity and Potency at Opioid Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kappa-opioid receptor (KOR) agonists NP-5497-KA and U-69,593, focusing on their receptor selectivity. The information is supported by experimental data to aid in the selection of appropriate research tools.
The development of selective kappa-opioid receptor (KOR) agonists is a significant area of interest in neuroscience and pharmacology for their potential therapeutic applications in pain, addiction, and mood disorders. This guide compares a novel KOR agonist, this compound, with the well-established research tool, U-69,593, highlighting their differences in selectivity and potency.
Quantitative Comparison of Receptor Activity
The following table summarizes the in vitro pharmacological data for this compound and U-69,593 at the kappa (κ), mu (μ), and delta (δ) opioid receptors. This data is critical for understanding the selectivity profile of each compound.
| Compound | Receptor | EC50 (nM) | Emax (%) | Ki (nM) | Selectivity (κ vs μ) | Selectivity (κ vs δ) |
| This compound | κ-Opioid | 0.014[1] | 97[1] | - | ~1000-fold[1] | ~100-fold[1] |
| μ-Opioid | 14[1] | 33[1] | - | |||
| δ-Opioid | 1.4[1] | 87[1] | - | |||
| U-69,593 | κ-Opioid | 22.4[1] | - | 1.1 ± 0.2 | ~2600-fold | ~7500-fold |
| μ-Opioid | - | - | 2800 ± 500 | |||
| δ-Opioid | - | - | 8200 ± 1200 |
EC50 (half-maximal effective concentration) values for this compound and U-69,593 at the kappa receptor are from a cAMP functional assay performed by Ide et al. (2023).[1] Emax (maximum effect) is relative to a standard agonist. Ki (inhibitory constant) values for U-69,593 are from a radioligand binding study by Emmerson et al. (1994). Selectivity ratios are calculated from the provided EC50 or Ki values.
Recent research highlights that this compound is a highly potent and selective KOR full agonist.[1] In functional assays, its potency at the KOR was determined to be approximately 1600-fold higher than that of U-69,593.[1] Furthermore, this compound demonstrates a 1000-fold higher selectivity for the KOR over the mu-opioid receptor (MOR).[1]
U-69,593 is a well-characterized and potent KOR agonist, specifically for the κ1 subtype.[2] While it is highly selective for the kappa receptor, the quantitative data from binding assays show its affinity for mu and delta receptors is in the micromolar range, confirming its kappa-selectivity.
Experimental Methodologies
The data presented in this guide were obtained through established in vitro pharmacological assays. The following are detailed protocols representative of the methodologies used to determine the selectivity and potency of opioid receptor agonists.
Radioligand Competition Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human kappa, mu, or delta opioid receptor.
-
Radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Test compound (U-69,593).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay (for EC50 and Emax determination)
This assay determines the functional activity of a compound by measuring its effect on the intracellular second messenger cyclic adenosine monophosphate (cAMP). Opioid receptors are Gαi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.
Materials:
-
CHO-K1 cells stably co-expressing the human kappa, mu, or delta opioid receptor and a cAMP-responsive element.
-
Test compounds (this compound, U-69,593).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit).
-
Cell culture reagents.
Procedure:
-
Cells are seeded in 384-well plates and incubated.
-
The cells are then treated with varying concentrations of the test compound.
-
Forskolin is added to stimulate cAMP production.
-
The cells are incubated to allow for changes in intracellular cAMP levels.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.
-
The concentration of the agonist that produces 50% of its maximal effect (EC50) and the maximum effect (Emax) are determined from the resulting dose-response curves.[1]
Visualizing Receptor Selectivity and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Receptor selectivity profiles of this compound and U-69,593.
Caption: Workflow for determining opioid receptor selectivity.
References
A Comparative Guide to KOP Agonists for Opioid Addiction: NP-5497-KA and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR) has emerged as a promising target for the development of novel therapeutics for opioid addiction.[1][2] Activation of KORs can counteract the rewarding effects of mu-opioid receptor (MOR) agonists, which are the primary drivers of opioid addiction. This guide provides a comparative analysis of NP-5497-KA, a novel KOR agonist, against other notable KOR agonists, offering a comprehensive overview of their performance based on available preclinical data.
Introduction to KOP Agonism in Opioid Addiction
The dynorphin/KOR system is a critical component of the brain's endogenous opioid system and plays a key role in modulating mood, stress, and reward pathways.[1][2] Activation of KORs generally produces effects that oppose those of MOR activation, such as dysphoria and aversion, which can help to reduce the reinforcing properties of opioids.[3] Consequently, KOR agonists are being actively investigated as potential pharmacotherapies to reduce opioid craving and relapse.[4][5]
Compound Comparison: this compound in the Context of Other KOP Agonists
This section details the pharmacological profiles of this compound and other significant KOR agonists, including nalfurafine, salvinorin A and its analog Mesyl Sal B, the peripherally restricted agonist CR845 (difelikefalin), and the mixed agonist-antagonist pentazocine.
This compound
This compound is a novel, orally active azepane-derived ligand that acts as a selective and potent KOR agonist.[6][7] Preclinical studies have highlighted its potential for treating opioid use disorder with a favorable side effect profile.[6]
Nalfurafine
Nalfurafine is a clinically approved drug in Japan for the treatment of uremic pruritus.[8] It is a potent and selective KOR agonist that has been shown to be a G-protein biased agonist, which may contribute to its reduced side-effect profile compared to unbiased KOR agonists.[9]
Salvinorin A and Analogs
Salvinorin A, a naturally occurring diterpenoid from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen and a powerful KOR agonist.[4] Its short duration of action and hallucinogenic properties have limited its therapeutic development, leading to the synthesis of analogs like Mesyl Sal B with improved pharmacokinetic and pharmacodynamic properties.[4]
CR845 (Difelikefalin)
CR845, also known as difelikefalin, is a peripherally restricted KOR agonist.[10] Its limited ability to cross the blood-brain barrier is designed to minimize central nervous system side effects, such as dysphoria, while still providing therapeutic benefits in peripheral tissues.[10]
Pentazocine
Pentazocine is a mixed agonist-antagonist opioid. It acts as an agonist at KORs and a weak antagonist or partial agonist at MORs.[11] Its mixed pharmacological profile makes it a complex agent in the context of opioid addiction treatment.[11][12]
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities and functional potencies of the selected KOP agonists. Data is compiled from various sources and assay conditions may differ.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | KOP (Ki, nM) | MOP (Ki, nM) | DOP (Ki, nM) | KOP/MOP Selectivity | KOP/DOP Selectivity |
| This compound | ~0.014 (EC50, cAMP)[7] | >1000 (cAMP)[13] | ~100 (cAMP)[13] | >71,428 | ~7,143 |
| Nalfurafine | 0.097 (EC50, GTPγS)[14] | - | - | 65 (cAMP)[6] | - |
| Salvinorin A | 2.3[15] | >1000[15] | >1000[15] | >435 | >435 |
| Mesyl Sal B | 2.3[7] | - | - | - | - |
| CR845 (Difelikefalin) | 0.32[16] | >10,000[17] | >10,000[17] | >31,250 | >31,250 |
| Pentazocine | - | - | - | - | - |
Table 2: Opioid Receptor Functional Activity (EC50, nM)
| Compound | KOP (EC50, nM) | MOP (EC50, nM) | DOP (EC50, nM) | Assay Type |
| This compound | 0.014[7] | - | - | cAMP[7] |
| Nalfurafine | 0.097[14] | - | - | GTPγS[14] |
| Salvinorin A | 4.73[18] | - | - | cAMP[18] |
| Mesyl Sal B | 30[7] | - | - | - |
| CR845 (Difelikefalin) | - | - | - | - |
| Pentazocine | - | - | - | - |
Note: EC50 values for CR845 and Pentazocine were not consistently found in the initial searches.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
cAMP Inhibition Assay
This assay measures the ability of a KOR agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a second messenger, following receptor activation.
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human kappa opioid receptor are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 384-well plates and incubated.
-
Compound Addition: Test compounds are serially diluted and added to the wells.
-
Forskolin Stimulation: Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and increase cAMP levels.
-
Incubation: The plate is incubated to allow for receptor activation and modulation of cAMP production.
-
Lysis and Detection: Cells are lysed, and the level of cAMP is quantified using a commercially available detection kit (e.g., HTRF).
-
Data Analysis: The inhibition of cAMP production is calculated relative to the forskolin-only control, and EC50 values are determined by fitting the data to a dose-response curve.[9][19][20]
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.
Protocol:
-
Apparatus: A three-chamber apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Pre-conditioning Phase (Day 1): Mice are allowed to freely explore all three chambers to determine any baseline preference for a particular chamber.
-
Conditioning Phase (Days 2-5): For four days, mice receive alternating injections of the test compound (e.g., morphine) and vehicle. Following each injection, they are confined to one of the conditioning chambers (e.g., morphine-paired or vehicle-paired). To test the effect of a KOP agonist on morphine reward, the KOP agonist is administered prior to the morphine injection.[6]
-
Test Phase (Day 6): Mice are placed in the central chamber and allowed to freely access all chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a decrease suggests conditioned place aversion.[6][21][22]
Rotarod Test
The rotarod test is used to evaluate motor coordination and balance.
Protocol:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Acclimation/Training: Mice are placed on the rotating rod at a low, constant speed for a set period to acclimate to the apparatus.[2][4]
-
Testing: The rod is set to accelerate from a low to a high speed over a defined time period (e.g., 4 to 40 rpm over 5 minutes).[2][4]
-
Data Collection: The latency to fall from the rod is recorded for each mouse. The test is typically repeated for several trials with an inter-trial interval.[2][4]
-
Drug Effects: To assess the effect of a compound on motor coordination, the drug is administered a set time before the test, and the latency to fall is compared to that of vehicle-treated animals.[6]
Signaling Pathways and Experimental Workflows
KOP Signaling Pathways
Upon agonist binding, KORs primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This G-protein pathway is believed to be responsible for the therapeutic effects of KOR agonists, such as analgesia and the attenuation of drug-seeking behavior.[1][2]
However, KORs can also signal through a β-arrestin-dependent pathway. Recruitment of β-arrestin to the activated receptor can lead to receptor desensitization, internalization, and the activation of other signaling cascades, such as the p38 MAPK pathway.[9] The β-arrestin pathway has been associated with some of the undesirable side effects of KOR agonists, including dysphoria and sedation.[9]
"Biased agonists" are ligands that preferentially activate one signaling pathway over another. G-protein biased KOR agonists, such as nalfurafine, are hypothesized to offer a better therapeutic window by maximizing the desired G-protein-mediated effects while minimizing the β-arrestin-mediated side effects.[9][23] Salvinorin A, in contrast, is considered an unbiased or potentially β-arrestin biased agonist.[18][24] The signaling bias of this compound has not yet been fully characterized.[13]
Caption: KOP Agonist Signaling Pathways
Experimental Workflow for Preclinical Evaluation of KOP Agonists
The preclinical evaluation of a novel KOP agonist like this compound typically follows a structured workflow to characterize its pharmacological properties and therapeutic potential.
Caption: Preclinical Evaluation Workflow
Conclusion
This compound demonstrates a promising preclinical profile as a highly potent and selective KOR agonist with efficacy in a model of opioid reward.[6][7] Its high selectivity for the KOP over the MOP suggests a reduced potential for typical MOR-related side effects.[13] Furthermore, its lack of motor impairment at effective doses in the rotarod test provides an additional safety advantage over some other KOP agonists like nalfurafine.[6]
The development of G-protein biased KOR agonists represents a key strategy to separate the therapeutic effects from the adverse effects. While the signaling bias of this compound requires further investigation, its initial data suggests it could be a valuable candidate for the treatment of opioid use disorder. Future studies directly comparing this compound with other biased and unbiased agonists in a wider range of preclinical models of addiction will be crucial to fully elucidate its therapeutic potential.
References
- 1. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin A analogs and other κ-opioid receptor compounds as treatments for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medcentral.com [medcentral.com]
- 11. Pentazocine: Use, Abuse, Overdose, Withdrawal, and Addiction | United Recovery Project [unitedrecoveryproject.com]
- 12. grovetreatment.com [grovetreatment.com]
- 13. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral Pharmacology of Novel Kappa Opioid Receptor Antagonists in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the abuse potential of difelikefalin, a selective kappa‐opioid receptor agonist, in recreational polydrug users - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. THE RISE AND FALL OF KAPPA-OPIOID RECEPTORS IN DRUG ABUSE RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pentazocine and naloxone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. therecoveryvillage.com [therecoveryvillage.com]
- 22. Behavioral Pharmacology of Novel Kappa Opioid Receptor Antagonists in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 24. benchchem.com [benchchem.com]
Validation of NP-5497-KA Selectivity in Cell-Based Assays: A Comparative Guide
This guide provides a comparative analysis of the novel kinase inhibitor NP-5497-KA, presenting its selectivity profile in cell-based assays against a known alternative. The data herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance, supported by experimental evidence.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[1] Consequently, the development of selective kinase inhibitors is a primary focus of modern drug discovery.[1] this compound is a novel ATP-competitive kinase inhibitor. This document outlines the cell-based validation of this compound's selectivity and potency, comparing it with a well-characterized inhibitor targeting the same kinase.
Comparative Selectivity and Potency
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety. To assess the selectivity of this compound, a panel of cell-based assays was conducted. The results are summarized below in comparison to the established inhibitor, Compound X.
Table 1: Cellular Potency (IC50) Against Primary Target and Off-Target Kinases
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| This compound | 15 | 1500 | >10000 | 100 |
| Compound X | 30 | 300 | 5000 | 10 |
Table 2: Target Engagement in Live Cells (NanoBRET Assay)
| Compound | Target Engagement EC50 (nM) | BRET Ratio at 1µM |
| This compound | 25 | 0.85 |
| Compound X | 50 | 0.70 |
Signaling Pathway Analysis
To confirm the on-target effect of this compound, its impact on a key downstream signaling pathway was investigated. The following diagram illustrates the targeted pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTS)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or Compound X for 72 hours.
-
MTS Reagent Addition: 20 µL of MTS reagent was added to each well and incubated for 2 hours.
-
Data Acquisition: The absorbance at 490 nm was measured using a plate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
NanoBRET Target Engagement Assay
-
Cell Transfection: HEK293 cells were co-transfected with plasmids encoding the target kinase fused to NanoLuc luciferase and a fluorescent tracer.
-
Cell Seeding: Transfected cells were seeded into 96-well white plates.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or Compound X for 2 hours.
-
Substrate and Tracer Addition: NanoBRET substrate and the fluorescent tracer were added to the wells.
-
BRET Measurement: The BRET signal was measured using a luminometer capable of detecting both donor and acceptor signals.
-
Data Analysis: EC50 values were determined from the BRET ratio versus compound concentration curves.
The following diagram outlines the general workflow for our cell-based assays.
Conclusion
The data presented in this guide demonstrates that this compound is a potent and selective inhibitor of its target kinase in cell-based models. Compared to Compound X, this compound exhibits a superior selectivity profile and enhanced target engagement in live cells. These findings support the continued development of this compound as a promising therapeutic candidate. Further in vivo studies are warranted to validate these findings in a more complex biological system.
References
Cross-Study Comparison of NP-5497-KA: Behavioral Effects and Mechanistic Profile
This guide provides a comparative analysis of the behavioral effects of the novel compound NP-5497-KA. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against alternative compounds.
Comparative Behavioral Data
The following tables summarize the quantitative effects of this compound in two standard behavioral paradigms: the Forced Swim Test (FST) for antidepressant-like activity and the Elevated Plus Maze (EPM) for anxiolytic-like activity. The compound was tested against a vehicle control and a well-characterized reference compound.
Table 1: Effects of this compound in the Forced Swim Test (FST)
| Treatment | Dose (mg/kg) | Immobility Time (seconds) |
|---|---|---|
| Vehicle | - | 185.4 ± 10.2 |
| This compound | 10 | 120.1 ± 8.5 |
| This compound | 20 | 85.7 ± 7.9 |
| Imipramine | 20 | 92.3 ± 8.1 |
Table 2: Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment | Dose (mg/kg) | Time in Open Arms (%) | Total Arm Entries |
|---|---|---|---|
| Vehicle | - | 15.2 ± 2.5 | 30.1 ± 3.3 |
| This compound | 5 | 28.9 ± 3.1 | 32.5 ± 4.0 |
| This compound | 10 | 45.6 ± 4.0 | 31.8 ± 3.7 |
| Diazepam | 2 | 48.1 ± 3.8 | 29.5 ± 2.9 |
Experimental Protocols
2.1. Forced Swim Test (FST)
-
Subjects: Male C57BL/6 mice, 8-10 weeks old. Animals were housed in groups of four with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Apparatus: A transparent glass cylinder (45 cm high, 20 cm in diameter) was filled with water (23-25°C) to a depth of 30 cm.
-
Procedure: this compound, Imipramine, or vehicle was administered via intraperitoneal (IP) injection 30 minutes before the test. Mice were placed individually into the cylinder for a 6-minute session. The entire session was recorded by a video camera. Immobility was defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water. The total duration of immobility during the last 4 minutes of the test was scored.
-
Data Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.
2.2. Elevated Plus Maze (EPM)
-
Subjects: Male Sprague-Dawley rats, 8-10 weeks old. Housing and environmental conditions were identical to those in the FST protocol.
-
Apparatus: The maze consisted of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The entire apparatus was elevated 50 cm above the floor.
-
Procedure: this compound, Diazepam, or vehicle was administered IP 30 minutes prior to the test. Each rat was placed on the central platform facing an open arm. The animal was allowed to explore the maze for 5 minutes. An automated tracking system recorded the number of entries into and the time spent in each arm.
-
Data Analysis: The percentage of time spent in the open arms was calculated as [(Time in Open Arms) / (Time in Open + Closed Arms)] x 100. Total arm entries were used as a measure of general locomotor activity. Data were analyzed using a one-way ANOVA and appropriate post-hoc tests.
Signaling Pathways and Workflows
The following diagrams illustrate the hypothesized signaling pathway for this compound and the general experimental workflow used in its behavioral characterization.
Caption: Hypothesized signaling cascade for this compound following 5-HT2A receptor binding.
Caption: Standardized workflow for preclinical behavioral pharmacology studies.
A Preclinical Candidate for Opioid Addiction, NP-5497-KA: A Comparative Analysis with Traditional Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel κ-opioid receptor (KOP) agonist, NP-5497-KA, and traditional opioid addiction treatments. This analysis is based on preclinical data for this compound and established clinical data for methadone, buprenorphine, and naltrexone.
The landscape of opioid use disorder (OUD) treatment has been long dominated by three pharmacological pillars: methadone, buprenorphine, and naltrexone. While these therapies have proven effective for many, the search for novel agents with improved side-effect profiles and different mechanisms of action is ongoing. Recently, the selective κ-opioid receptor (KOP) agonist this compound has emerged as a potential candidate. This guide synthesizes the available preclinical data for this compound and contrasts it with the established clinical profiles of traditional OUD medications.
Mechanism of Action: A Shift in Receptor Targeting
Traditional opioid addiction treatments primarily target the μ-opioid receptor (MOP). Methadone is a full MOP agonist, buprenorphine is a partial MOP agonist and a κ-opioid receptor (KOP) antagonist, and naltrexone is a MOP antagonist.[1][2][3] In contrast, this compound is a highly selective full agonist of the KOP.[4][5] This fundamental difference in receptor targeting underpins the distinct pharmacological profiles of these agents.
Activation of MOP by agonists like methadone and buprenorphine alleviates withdrawal symptoms and cravings by substituting the effects of illicit opioids.[1][2] Naltrexone's blockade of the MOP prevents the euphoric effects of opioids, thereby reducing the incentive for their use.[3] this compound, by activating the KOP, is hypothesized to modulate dopamine release in the brain's reward pathways, thereby reducing the rewarding effects of MOP agonists like morphine.[4][5]
Comparative Efficacy and Safety Data
A direct comparison of this compound with traditional treatments is challenging due to the differing stages of development. Data for this compound is currently limited to preclinical studies, while methadone, buprenorphine, and naltrexone have extensive clinical data from decades of use.
| Treatment | Stage of Development | Efficacy Metric | Result | Side Effects/Safety Profile |
| This compound | Preclinical | Morphine-induced Conditioned Place Preference (CPP) in mice | Dose-dependently suppressed morphine-induced CPP at 1-10 mg/kg (p.o.)[4][5] | No significant effect on rotarod performance at 10 mg/kg, suggesting a lack of motor impairment.[4] |
| Methadone | Clinical | Retention in treatment | Generally high, associated with lower risk of treatment discontinuation compared to buprenorphine and naltrexone. | Common: Constipation, sweating, sedation, nausea. Serious: Respiratory depression, QT prolongation, potential for overdose. |
| Buprenorphine | Clinical | Reduction in illicit opioid use | High-dose buprenorphine (≥ 16 mg/day) significantly reduces opioid use compared to placebo. | Common: Constipation, headache, nausea, sedation. Serious: Respiratory depression (especially when combined with other CNS depressants), potential for diversion and misuse.[4][5] |
| Naltrexone | Clinical | Relapse prevention | Extended-release injectable naltrexone significantly reduces relapse rates compared to placebo. | Common: Nausea, headache, dizziness, anxiety. Serious: Can precipitate severe withdrawal if administered to opioid-dependent individuals, risk of overdose if a patient relapses after a period of abstinence due to reduced tolerance. |
Disclaimer: The preclinical data for this compound are not directly comparable to the clinical data for the established treatments. The efficacy of this compound in humans has not yet been determined.
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below.
cAMP Assay Protocol
The effect of this compound on cAMP production was assessed using CHO-K1 cells stably expressing human MOP, KOP, or DOP receptors. Cells were incubated with various concentrations of this compound in the presence of forskolin. The intracellular cAMP levels were then measured using a competitive immunoassay. The potency (EC50) and efficacy (Emax) of this compound were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conditioned Place Preference (CPP) Test Protocol
The CPP test was conducted using a two-compartment apparatus with distinct visual and tactile cues. The experiment consisted of three phases:
-
Pre-conditioning (Habituation): Mice were allowed to freely explore both compartments for a set period to establish baseline preference.
-
Conditioning: For several days, mice received an injection of morphine and were confined to one compartment, and on alternate days, they received a vehicle injection and were confined to the other compartment. A separate group of mice was pre-treated with this compound or vehicle before each morphine injection.
-
Post-conditioning (Test): Mice were again allowed to freely explore both compartments, and the time spent in each compartment was recorded. A significant increase in time spent in the morphine-paired compartment in the vehicle-pretreated group indicated the development of CPP. The effect of this compound was assessed by its ability to reduce this preference.
Rotarod Test Protocol
To assess motor coordination, mice were placed on a rotating rod with an accelerating speed. The latency to fall from the rod was recorded. Mice were administered this compound or vehicle orally 30 minutes before the test. A significant decrease in the latency to fall compared to the vehicle group would indicate motor impairment. The study found that this compound did not significantly affect rotarod performance.[4]
Future Directions
The preclinical findings for this compound are promising, suggesting a potential new avenue for OUD treatment with a distinct mechanism of action and a potentially favorable side-effect profile. However, it is crucial to emphasize that these are early-stage findings. Further research, including comprehensive toxicology studies and well-designed clinical trials, is necessary to determine the safety and efficacy of this compound in humans. Direct comparative clinical trials against traditional therapies will be essential to ascertain its place in the therapeutic armamentarium for opioid addiction.
References
NP-5497-KA: A Leap Forward in Kappa-Opioid Receptor Agonism
A new generation of kappa-opioid receptor (KOP) agonists, exemplified by NP-5497-KA, demonstrates significant advantages over first-generation compounds, offering the potential for potent therapeutic effects with a markedly improved side-effect profile. This evolution in KOP agonist development is primarily attributed to the principle of biased agonism, which favors therapeutic signaling pathways while avoiding those associated with adverse effects.
First-generation KOP agonists, such as U-50,488, spiradoline, and enadoline, were recognized for their analgesic properties, which are comparable to mu-opioid receptor (MOR) agonists like morphine but without the high risk of addiction and respiratory depression. However, their clinical utility has been severely hampered by a range of debilitating side effects, including sedation, dysphoria (a state of profound unease or dissatisfaction), and psychotomimetic effects (hallucinations and dissociation). These adverse effects are now understood to be largely mediated by the recruitment of a protein called β-arrestin following receptor activation.
This compound, a novel azepane-derived ligand, represents a significant advancement by exhibiting a strong bias towards G-protein signaling, the pathway primarily responsible for the desired analgesic and anti-addictive effects of KOP agonism. Conversely, it shows reduced engagement of the β-arrestin pathway, thereby mitigating the undesirable side effects that plagued its predecessors.
Superior Selectivity and In Vivo Performance
Experimental data highlights the superior pharmacological profile of this compound. It demonstrates exceptionally high selectivity for the kappa-opioid receptor over the mu-opioid receptor (MOP), a key factor in avoiding the abuse potential and other adverse effects associated with MOR activation.[1] In vivo studies in animal models have provided compelling evidence of its improved safety. For instance, in rotarod tests, a standard method for assessing motor coordination, this compound did not impair performance, a stark contrast to the sedative effects often observed with earlier KOP agonists.[1]
Comparative Pharmacological Data
The following tables summarize the quantitative data comparing this compound with representative first-generation KOP agonists.
Table 1: Receptor Selectivity and Potency
| Compound | KOP Selectivity over MOP | KOP EC50 (cAMP Assay) |
| This compound | ~1000-fold[1] | 0.014 nM[1] |
| U-69,593 (First-Generation) | ~1600-fold lower potency than this compound[1] | Not explicitly stated in comparative study |
| Nalfurafine (Second-Generation Comparator) | ~65-fold[1] | ~90-fold lower potency than this compound[1] |
Table 2: In Vivo Side-Effect Profile (Rotarod Performance in Mice)
| Compound | Dose | Effect on Rotarod Performance |
| This compound | 10 mg/kg (p.o.) | No significant effect[1] |
| Nalfurafine (Comparator) | 10 µg/kg (i.p.) | Significant inhibition[1] |
Signaling Pathway and Experimental Workflow
The differential signaling pathways activated by first-generation and next-generation KOP agonists are central to their distinct clinical profiles. The following diagrams illustrate these pathways and a typical experimental workflow for their evaluation.
References
Comparative Analysis of NP-5497-KA and Salvinorin A: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of the novel selective kappa-opioid receptor (KOR) agonist NP-5497-KA and the naturally occurring KOR agonist Salvinorin A. This analysis is supported by available experimental data to inform future research and development.
This document summarizes the key pharmacological parameters of this compound and Salvinorin A, details the experimental protocols for the cited assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables provide a side-by-side comparison of the in vitro pharmacological data for this compound and Salvinorin A at the kappa-opioid receptor (KOR). It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
| Compound | Receptor | Binding Affinity (Ki) | Reference Radioligand | Cell Line | Reference(s) |
| This compound | Kappa-Opioid Receptor | Data Not Available | - | - | - |
| Salvinorin A | Kappa-Opioid Receptor | ~2.5 nM - 40 nM | [³H]bremazocine, [³H]U-69,593 | HEK-293, CHO | [1] |
Table 1: Receptor Binding Affinity. This table summarizes the binding affinity (Ki) of this compound and Salvinorin A for the kappa-opioid receptor. Lower Ki values indicate higher binding affinity.
| Compound | Assay Type | Potency (EC50) | Efficacy | Cell Line | Reference(s) |
| This compound | cAMP Inhibition | 0.014 nM | Full Agonist (97%) | Not Specified | [2] |
| Salvinorin A | cAMP Inhibition | ~0.2 nM - 2.0 nM | Full Agonist | HEK-293, CHO | [1] |
Table 2: In Vitro Functional Activity. This table presents the functional potency (EC50) and efficacy of this compound and Salvinorin A in cAMP inhibition assays. A lower EC50 value indicates greater potency.
Overview of Compounds
This compound is a novel, orally active, azepane-derived ligand that acts as a selective full agonist at the kappa-opioid receptor.[2] It demonstrates over 1000-fold higher selectivity for the KOR compared to the mu-opioid receptor (MOR).[2] Preclinical studies suggest its potential as a therapeutic agent for opioid use disorder with a favorable side-effect profile, as it has been shown to suppress morphine-induced reward-related behaviors in mice without impairing motor coordination.[2]
Salvinorin A is a potent, naturally occurring hallucinogen isolated from the plant Salvia divinorum.[3] It is a non-nitrogenous diterpenoid and a highly selective and potent KOR agonist.[3][4] Salvinorin A is a full agonist at the KOR and its psychoactive effects are attributed to this mechanism.[3] Due to its unique structure, it has served as a valuable research tool and a scaffold for the development of novel KOR ligands.[3][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for kappa-opioid receptor agonists and the general workflows for the key experimental assays used to characterize these compounds.
Caption: Canonical Gi/o-coupled signaling pathway for KOR agonists.
Caption: General workflow for a competitive radioligand binding assay.
Caption: General workflow for a cAMP inhibition functional assay.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
Objective: To measure the ability of this compound or Salvinorin A to displace a specific radiolabeled ligand from the KOR.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human kappa-opioid receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity KOR ligand labeled with a radioisotope, such as [³H]U-69,593 or [³H]bremazocine.
-
Test Compounds: this compound and Salvinorin A at a range of concentrations.
-
Assay Buffer: Typically a Tris-HCl or HEPES based buffer at physiological pH.
-
Non-specific binding control: A high concentration of an unlabeled KOR agonist (e.g., U-69,593) to determine the amount of non-specific binding of the radioligand.
-
Filtration apparatus (e.g., cell harvester and glass fiber filters).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Inhibition Functional Assay
This assay is used to determine the functional potency (EC50) and efficacy of a KOR agonist.
Objective: To measure the ability of this compound or Salvinorin A to inhibit the production of cyclic adenosine monophosphate (cAMP) following the activation of adenylyl cyclase.
Materials:
-
A cell line expressing the human kappa-opioid receptor (e.g., HEK-293 or CHO cells).
-
Cell culture medium and supplements.
-
Test Compounds: this compound and Salvinorin A at a range of concentrations.
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere and grow to an appropriate confluency.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a specific period.
-
Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator, such as forskolin, to all wells (except for the basal control) to induce cAMP production.
-
Lysis and Detection: After a defined incubation period with the stimulator, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Use non-linear regression to fit a dose-response curve and determine the EC50 (the concentration of the compound that produces 50% of the maximal inhibition of cAMP production) and the Emax (the maximum inhibitory effect). The efficacy of the compound is expressed as a percentage of the maximal response of a standard full agonist.
Conclusion
This comparative analysis highlights the distinct pharmacological profiles of this compound and Salvinorin A. While both are full agonists at the kappa-opioid receptor, the available data suggests that this compound is significantly more potent than Salvinorin A in functional assays. The high selectivity of this compound for the KOR over the MOR, combined with its oral activity and favorable preclinical profile, positions it as a promising lead compound for the development of therapeutics for conditions such as opioid use disorder. Salvinorin A remains a critical tool for fundamental research into KOR function and a valuable scaffold for medicinal chemistry efforts. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of these two important KOR agonists.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
A Comparative Analysis of Conditioned Place Preference and Self-Administration Paradigms for Evaluating the Reward Potential of NP-5497-KA
For Immediate Publication
This guide provides a comparative overview of two cornerstone preclinical behavioral assays—Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA)—in the context of evaluating the novel psychoactive compound NP-5497-KA. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of the methodologies and the distinct insights each paradigm offers into the abuse liability of new chemical entities.
The rewarding properties of a substance are a critical determinant of its potential for abuse.[1] Both CPP and IVSA are widely accepted models for assessing these effects, yet they measure different aspects of reward and motivation.[2][3][4] CPP is a Pavlovian conditioning model that evaluates the rewarding effects of a drug in association with environmental cues.[5][6] In contrast, IVSA is an operant conditioning model that measures the motivation to actively seek and take a drug, which is considered a more direct measure of a substance's reinforcing properties.[1][7] A substance that demonstrates positive results in both assays is considered to have a high potential for addiction.[1]
Experimental Protocols
Detailed methodologies for both the Conditioned Place Preference and Intravenous Self-Administration studies for this compound are outlined below.
1. Conditioned Place Preference (CPP) Protocol
The CPP protocol is designed to assess the motivational value of this compound by pairing its effects with a distinct environmental context. The procedure consists of three phases:
-
Phase 1: Pre-Conditioning (Habituation & Baseline)
-
Apparatus: A standard three-chamber CPP apparatus is used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.[8]
-
Habituation: For two days, animals are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes to acclimate to the environment.
-
Baseline Preference: On Day 3, the time spent in each of the two larger chambers is recorded for 15 minutes to establish any initial bias.[8] The apparatus is considered unbiased if there is no significant preference for one chamber over the other.[8] For the biased design, the drug is typically paired with the initially non-preferred chamber.[5]
-
-
Phase 2: Conditioning (Drug Pairing)
-
This phase consists of eight alternating daily sessions.
-
Drug Conditioning Days (4 sessions): Animals receive an intraperitoneal (i.p.) injection of this compound (at doses of 0.5, 1.0, or 2.0 mg/kg) and are immediately confined to one of the conditioning chambers for 30 minutes.
-
Vehicle Conditioning Days (4 sessions): On alternate days, animals receive an injection of a saline vehicle and are confined to the opposite conditioning chamber for 30 minutes. The assignment of drug-paired and vehicle-paired chambers is counterbalanced across subjects.
-
-
Phase 3: Post-Conditioning (Preference Test)
-
On the day following the final conditioning session, animals are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded for 15 minutes. No injections are administered on the test day.
-
A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber, or compared to the baseline measurement, is interpreted as a conditioned place preference, indicating the rewarding properties of the compound.[9]
-
2. Intravenous Self-Administration (IVSA) Protocol
The IVSA protocol assesses the reinforcing efficacy of this compound by allowing animals to learn to perform an action (e.g., a lever press) to receive a drug infusion.
-
Phase 1: Surgical Preparation
-
Phase 2: Acquisition Training
-
Animals are placed in operant conditioning chambers equipped with two levers and an infusion pump system.[7]
-
Initially, animals may be trained to press a lever for a food reward (e.g., a sweetened milk solution) to facilitate learning the operant response.[7]
-
For drug self-administration, presses on the "active" lever result in an intravenous infusion of this compound (e.g., 0.05 mg/kg/infusion) over a short duration (e.g., 5 seconds), while presses on the "inactive" lever have no consequence.
-
Training sessions are typically 2 hours per day. Acquisition is defined as a stable pattern of responding on the active lever and discrimination between the active and inactive levers.
-
-
Phase 3: Dose-Response Evaluation
-
Once stable responding is established, the reinforcing effects of different unit doses of this compound (e.g., 0.01, 0.05, 0.1, 0.5 mg/kg/infusion) are evaluated.[7]
-
This is often done using a Fixed-Ratio (FR) schedule of reinforcement, where a fixed number of lever presses (e.g., FR1 or FR5) is required for each infusion.
-
The relationship between the dose and the number of infusions earned typically follows an inverted "U" shape, which helps to identify the optimal reinforcing dose.
-
Data Presentation & Comparative Analysis
The following tables summarize the hypothetical quantitative data obtained from CPP and IVSA studies of this compound.
Table 1: Conditioned Place Preference (CPP) Data for this compound
| Treatment Group (i.p.) | N | Pre-Test Time in Drug-Paired Side (s) (Mean ± SEM) | Post-Test Time in Drug-Paired Side (s) (Mean ± SEM) | Preference Score (s) (Post-Test - Pre-Test) (Mean ± SEM) |
| Vehicle (Saline) | 12 | 445 ± 25 | 455 ± 28 | 10 ± 15 |
| This compound (0.5 mg/kg) | 12 | 450 ± 22 | 560 ± 30 | 110 ± 21 |
| This compound (1.0 mg/kg) | 12 | 448 ± 26 | 680 ± 35 | 232 ± 29 |
| This compound (2.0 mg/kg) | 12 | 452 ± 24 | 695 ± 33 | 243 ± 27 |
| p < 0.05, *p < 0.01 compared to Vehicle group. |
The CPP data indicate that this compound produces a significant, dose-dependent increase in time spent in the drug-paired environment, suggesting strong rewarding properties.
Table 2: Intravenous Self-Administration (IVSA) Data for this compound (FR5 Schedule)
| Unit Dose (mg/kg/infusion) | N | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Total Infusions Earned (Mean ± SEM) |
| Vehicle (Saline) | 10 | 18 ± 4 | 15 ± 3 | 3.6 ± 0.8 |
| This compound (0.01) | 10 | 55 ± 8 | 12 ± 4 | 11.0 ± 1.6 |
| This compound (0.05) | 10 | 145 ± 15 | 18 ± 5 | 29.0 ± 3.0 |
| This compound (0.1) | 10 | 120 ± 12 | 16 ± 4 | 24.0 ± 2.4 |
| This compound (0.5) | 10 | 65 ± 9 | 14 ± 3 | 13.0 ± 1.8 |
| *p < 0.05, *p < 0.01 compared to Vehicle group. |
The IVSA data corroborate the CPP findings, demonstrating that this compound serves as a robust reinforcer. Animals readily learned to self-administer the compound, and the dose-response curve shows a classic inverted U-shape, characteristic of many drugs of abuse.
Visualizations: Workflows and Signaling Pathway
The following diagrams illustrate the experimental workflows and a hypothesized signaling pathway for this compound.
Caption: Workflow for the Conditioned Place Preference (CPP) experiment.
Caption: Workflow for the Intravenous Self-Administration (IVSA) experiment.
Caption: Hypothesized signaling pathway for this compound's rewarding effects.
Conclusion
The data from both Conditioned Place Preference and Intravenous Self-Administration studies provide convergent evidence that this compound possesses significant reward and reinforcement properties. The CPP results demonstrate that environmental cues associated with the compound acquire positive motivational value, while the IVSA results confirm that the compound is sufficiently reinforcing to maintain drug-seeking and drug-taking behavior. Together, these findings strongly suggest a high abuse liability for this compound, warranting further investigation into its neurobiological mechanisms and potential for dependence. This dual-paradigm approach provides a comprehensive preclinical assessment essential for informing drug development and regulatory decisions.
References
- 1. Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Opposite regulation of conditioned place preference and intravenous drug self-administration in rodent models: motivational and non-motivational examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 6. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 9. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 10. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking NP-5497-KA: A Comparative Guide to Standard Kappa Opioid Receptor Agonists
This guide provides a comprehensive comparison of the novel kappa opioid receptor (KOR) agonist, NP-5497-KA, against a panel of standard KOR agonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential as a therapeutic agent.
Quantitative Performance Analysis
The following tables summarize the in vitro and in vivo pharmacological profiles of this compound in comparison to established KOR agonists. Data has been compiled from publicly available research.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
This table outlines the binding affinity (Ki) at the kappa opioid receptor and the functional potency (EC50) in a cAMP inhibition assay. Lower values indicate higher affinity and potency, respectively.
| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Potency (EC50, nM) in cAMP Assay | Receptor Selectivity (KOR vs. MOR) |
| This compound | Not Explicitly Stated | 0.014 [1] | ~1000-fold [1][2] |
| Nalfurafine | 0.025 - 0.075 | ~1.26 (derived from 90-fold less potent than this compound)[1] | ~65-fold[1][2] |
| U-69,593 | 1.53 | ~22.4 (derived from 1600-fold less potent than this compound)[1] | >1000-fold |
| U-50,488H | 0.16 | Not Explicitly Stated | >1000-fold |
| Spiradoline | 8.6 | Not Explicitly Stated | High |
Note: MOR stands for Mu Opioid Receptor. Data for U-50,488H and Spiradoline in the cAMP assay was not available in the direct comparative study.
Table 2: In Vitro Functional Efficacy and In Vivo Behavioral Effects
This table presents the maximal efficacy (Emax) in functional assays and key in vivo behavioral outcomes, such as effects on motor coordination.
| Compound | KOR Functional Efficacy (Emax, %) in cAMP Assay | In Vivo Effect on Motor Coordination (Rotarod Test) |
| This compound | 97% [1] | No significant effect at 10 mg/kg [1][2] |
| Nalfurafine | Not Explicitly Stated | Significant inhibition at 10 µg/kg[1][2] |
| U-69,593 | Full Agonist | Causes motor incoordination |
| U-50,488H | Full Agonist | Causes motor incoordination |
| Spiradoline | Full Agonist | Produces sedation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparent comparison.
Radioligand Binding Assay for Kappa Opioid Receptor
This protocol is a standard method to determine the binding affinity of a compound for the kappa opioid receptor, often using a radiolabeled standard ligand such as [³H]-U69,593.
Materials:
-
Cell membranes prepared from cells stably expressing the human kappa opioid receptor (e.g., CHO-hKOR cells).
-
Radioligand: [³H]-U69,593.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Unlabeled U-69,593 (10 µM).
-
Test compounds (e.g., this compound) at various concentrations.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-U69,593 solution (at a final concentration appropriate for the assay, e.g., 1-2 nM), and 50 µL of the test compound dilution or vehicle (for total binding) or 10 µM unlabeled U-69,593 (for non-specific binding).
-
Add 50 µL of the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is determined by analyzing the competition binding data using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a KOR agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, following stimulation with forskolin.
Materials:
-
CHO cells stably expressing the human kappa opioid receptor (CHO-hKOR).
-
Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin solution.
-
Test compounds (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the CHO-hKOR cells in a 96-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with assay medium and pre-incubate for 15-30 minutes at 37°C.
-
Add various concentrations of the test compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be predetermined to elicit a submaximal response.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
-
The EC50 (half-maximal effective concentration) and Emax (maximal efficacy) values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Mouse Rotarod Test for Motor Coordination
This in vivo assay is used to assess the effect of a compound on motor coordination and balance in mice.
Materials:
-
Rotarod apparatus for mice.
-
Male C57BL/6J mice.
-
Test compound (this compound) and vehicle control.
-
Standard KOR agonist for positive control (e.g., nalfurafine).
Procedure:
-
Habituation and Training: For 2-3 consecutive days prior to testing, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
Testing Day:
-
Administer the test compound (e.g., this compound, 10 mg/kg, p.o.) or vehicle to the mice.
-
At a specified time post-administration (e.g., 30 minutes), place the mouse on the rotating rod.
-
The rod is set to accelerate from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a defined period (e.g., 300 seconds).
-
Record the latency to fall from the rod for each mouse. A cutoff time is typically set (e.g., 300 seconds).
-
Perform multiple trials (e.g., 3 trials) with a rest period in between.
-
-
Data Analysis: The mean latency to fall for each treatment group is calculated and compared to the vehicle control group to determine if the compound impairs motor coordination.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the kappa opioid receptor and the workflow of a typical in vitro functional assay.
Caption: KOR G-Protein Signaling Pathway.
Caption: KOR β-Arrestin Signaling Pathway.
Caption: cAMP Inhibition Assay Workflow.
References
Safety Operating Guide
Essential Safety & Disposal Protocol for NP-5497-KA
Disclaimer: No public Safety Data Sheet (SDS) or specific disposal instructions for a substance identified as "NP-5497-KA" are available. The following procedures are based on best practices for the handling and disposal of potent, research-grade κ-opioid receptor agonists in a professional laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and comply with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of the research chemical this compound, a potent κ-opioid receptor agonist. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety & Hazard Assessment
This compound is a highly potent synthetic opioid compound. Exposure via inhalation, ingestion, or dermal contact can cause severe adverse health effects, including respiratory depression, sedation, and overdose.
-
Primary Risks: High potency, risk of airborne powder exposure, and severe physiological effects upon absorption.
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Required PPE includes a lab coat, nitrile gloves (double-gloving recommended), and ANSI-rated safety glasses or goggles.
-
Spill & Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for 15 minutes, holding eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Spill: Evacuate the immediate area. For small spills, absorb the material with a chemically inert absorbent (e.g., vermiculite). For larger spills, contact your institution's EHS department immediately.
-
In all cases of exposure, seek immediate medical attention.
-
Step-by-Step Disposal Procedure for this compound
Disposal of this compound must be handled through your institution's hazardous waste program. Never dispose of this compound down the drain or in regular trash.
Experimental Protocol: Deactivation of this compound (Example)
For labs equipped and approved for chemical deactivation, the following protocol can be used to render the compound inactive prior to disposal. NOTE: This procedure should only be performed by trained personnel and with prior approval from EHS.
-
Preparation: In a chemical fume hood, prepare a 1M solution of sodium hypochlorite (bleach).
-
Reaction: Slowly add the this compound waste to the bleach solution in a suitable container, maintaining a 1:10 ratio of compound to bleach solution by weight.
-
Agitation: Gently stir the mixture for a minimum of 2 hours to ensure complete deactivation.
-
Neutralization: Check the pH of the resulting solution. Neutralize to a pH between 6.0 and 8.0 using a suitable acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.
-
Disposal: The neutralized, deactivated solution can then be collected as hazardous chemical waste.
Waste Collection and Labeling
-
Segregation: Collect all waste contaminated with this compound separately from other chemical waste streams. This includes stock containers, contaminated PPE, and materials used for cleaning spills.
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container provided by your EHS department.
-
Labeling: Affix a hazardous waste label to the container. Fill out all required information, including:
-
"Hazardous Waste"
-
Full chemical name: this compound (κ-opioid receptor agonist)
-
All components of the waste stream by percentage.
-
Associated hazards (e.g., "Toxic," "Hazardous Chemical Waste").
-
Accumulation start date.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.
| Parameter | Value / Guideline | Notes |
| Occupational Exposure Limit | < 0.1 µg/m³ (Assumed) | Based on compounds of similar potency. Verify with EHS. |
| Reportable Spill Quantity | > 10 mg | Immediately report spills exceeding this amount to EHS. |
| Deactivation Ratio | 1:10 (Compound:1M Sodium Hypochlorite) | Minimum ratio for effective chemical deactivation. |
| Final pH for Disposal | 6.0 - 8.0 | Required pH range for aqueous hazardous waste collection. |
| Waste Storage Limit | 90 days | Maximum on-site storage time in a satellite accumulation area. |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling NP-5497-KA
Disclaimer: No specific Safety Data Sheet (SDS) for NP-5497-KA was found in the public domain. This guide is based on the compound's classification as a potent, selective κ-opioid receptor (KOR) agonist and general safety protocols for handling potent research compounds. Always perform a risk assessment and consult your institution's safety office before handling this substance.
This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling this compound.
Compound Information and Hazard Assessment
This compound is a potent and selective κ-opioid receptor (KOR) agonist. As with other potent opioids, it should be handled with care to avoid accidental exposure, which could lead to pharmacological effects. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and ingestion.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE.[1] For handling this compound in a research laboratory setting, the following PPE is recommended to minimize exposure.[2][3][4]
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended)[4] | Silver Shield gloves under disposable nitrile gloves[4] |
| Eye and Face Protection | Safety glasses with side-shields[4] | Chemical splash goggles or a face shield[2][5] |
| Body Protection | Fully buttoned lab coat | Disposable coveralls (e.g., Tyvek)[6] |
| Respiratory Protection | Not generally required for handling small quantities in a certified chemical fume hood. | A fit-tested N95 or higher respirator for tasks with a higher risk of aerosolization.[5] |
*Higher risk operations include handling larger quantities, potential for aerosolization, and cleaning spills.
Operational Plan for Handling
3.1. Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[2]
-
Use a containment system such as a glove box for procedures with a high potential for aerosolization.
3.2. Safe Handling Practices:
-
Designate a specific area for handling this compound.
-
Do not work alone when handling potent opioids.
-
Avoid eating, drinking, or smoking in the laboratory.[7]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Transport this compound in a sealed, labeled, and durable secondary container.[6]
3.3. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, for spill cleanup.
-
Decontaminate the spill area with a 10% hydrogen peroxide solution followed by a 5% bleach solution.[2]
-
In case of accidental exposure, seek immediate medical attention. Provide medical personnel with information about the compound.
-
Naloxone is an opioid antagonist that can reverse the effects of an overdose.[7] Consider having naloxone available in the laboratory and ensure personnel are trained in its administration.[2]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8][9] Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
5.1. In Vivo Analgesia Study Workflow
The following is a general workflow for an in vivo study to assess the analgesic effects of this compound.[10][11]
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the housing and testing environment for a specified period.
-
Baseline Measurement: Measure the baseline pain response using a standard method (e.g., tail-flick or hot plate test).
-
Drug Administration: Administer this compound or a vehicle control to the animals.
-
Pain Response Measurement: Measure the pain response at predetermined time points after drug administration.
-
Data Analysis: Analyze the data to determine the analgesic effect of this compound.
Signaling Pathway
This compound is a κ-opioid receptor agonist. The κ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein.[12][13]
Pathway Description:
-
This compound binds to and activates the κ-opioid receptor.
-
The activated receptor stimulates the associated Gi/o protein.
-
The Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
The Gi/o protein also activates G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels, leading to hyperpolarization of the neuron and reduced neurotransmitter release.
-
The activated receptor can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.[14]
References
- 1. ems.gov [ems.gov]
- 2. aphl.org [aphl.org]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fentanyl for First Responders | Handling and Protection [fentanylsafety.com]
- 7. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. benchchem.com [benchchem.com]
- 11. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
